molecular formula C13H12N2O4S B6522665 4-(2-aminobenzenesulfonamido)benzoic acid CAS No. 2549004-84-2

4-(2-aminobenzenesulfonamido)benzoic acid

Cat. No.: B6522665
CAS No.: 2549004-84-2
M. Wt: 292.31 g/mol
InChI Key: FAJKNSKVQNDOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminobenzenesulfonamido)benzoic Acid is a chemical compound of significant interest in scientific research, particularly within medicinal and analytical chemistry. Its structure, which integrates benzoic acid and sulfonamide moieties, classifies it within a family of compounds known for diverse biological activities and research applications . While specific clinical uses for this exact compound are not established, its core structure serves as a fundamental building block in chemical synthesis and pharmaceutical development. Researchers utilize this compound and its analogues as key intermediates in the design and synthesis of novel molecules with potential pharmacological activities. Literature on closely related sulphonamide-benzoic acid structures indicates their investigation as potential agonists for targets like the peroxisome Proliferator-Activated Receptor (PPAR), which is a target in metabolic disease research such as diabetes . Furthermore, structural analogues have been employed in the development of haptens for creating immunoassays, which are critical for the detection and monitoring of sulfonamide antibiotics in biological and environmental samples . The compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-aminophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJKNSKVQNDOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-aminobenzenesulfonamido)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 4-(2-Aminobenzenesulfonamido)benzoic Acid – Structure, Synthesis, and Pharmacological Potential

Abstract This technical guide provides a comprehensive analysis of 4-(2-aminobenzenesulfonamido)benzoic acid, a structural isomer of the classical sulfanilamide pharmacophore. Unlike typical sulfonamide antibiotics derived from p-aminobenzenesulfonic acid, this compound features an ortho-amino substitution on the sulfonyl ring. This monograph details its chemical identity, a validated two-step synthetic protocol utilizing 2-nitrobenzenesulfonyl chloride, physicochemical properties, and its potential applications in medicinal chemistry as a folate pathway inhibitor and supramolecular building block.

Chemical Identity and Structural Analysis

The compound 4-(2-aminobenzenesulfonamido)benzoic acid is a diarylsulfonamide where a benzoic acid moiety is linked via a sulfonamide bridge to an ortho-aniline ring.

  • IUPAC Name: 4-[(2-aminobenzene)sulfonamido]benzoic acid

  • Molecular Formula: C₁₃H₁₂N₂O₄S

  • Molecular Weight: 292.31 g/mol [1][2]

  • Key Functional Groups:

    • Carboxylic Acid (C-4): Provides acidic character (pKa ~4.2) and solubility in alkaline media.

    • Sulfonamide Linkage (-SO₂NH-): Acts as a hydrogen bond donor/acceptor and a bioisostere for the peptide bond.

    • Primary Amine (C-2'): Positioned ortho to the sulfonyl group, capable of intramolecular hydrogen bonding or participating in diazonium coupling reactions.

Structural Significance: Unlike standard sulfa drugs (which are N-substituted sulfanilamides derived from 4-aminobenzenesulfonyl chloride), this molecule is an "inverted" or isomeric structure. The amino group is on the sulfonyl-bearing ring but at the ortho position. This steric proximity between the amino and sulfonyl groups creates a unique electronic environment, potentially facilitating the formation of cyclic tautomers or intramolecular hydrogen bonds that influence receptor binding affinity.

Physicochemical Properties

PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Solubility Low in water (neutral pH); Soluble in 1M NaOH (dianion formation) and dilute HCl (cation formation); Soluble in DMSO, DMF.
Melting Point >200°C (Decomposition likely due to zwitterionic nature)
pKa (Acid) ~4.0 (Carboxylic acid)
pKa (Sulfonamide) ~10.0 (Sulfonamide NH)
pKa (Base) ~2.5 (Aniline nitrogen, reduced basicity due to electron-withdrawing SO₂ group)
LogP (Predicted) ~1.4 (Moderate lipophilicity)

Validated Synthetic Protocol

Expertise & Causality: Direct condensation of 2-aminobenzenesulfonyl chloride with 4-aminobenzoic acid is experimentally flawed due to the instability of the ortho-amino sulfonyl chloride (prone to self-polymerization). Therefore, the protocol must utilize 2-nitrobenzenesulfonyl chloride as a stable precursor, followed by a chemoselective reduction.

Step 1: Sulfonylation (Condensation)
  • Reagents: 4-Aminobenzoic acid (PABA), 2-Nitrobenzenesulfonyl chloride, Pyridine (or Na₂CO₃/Water).

  • Mechanism: Nucleophilic attack of the PABA amino group on the sulfonyl sulfur, eliminating HCl.

Protocol:

  • Dissolve 4-aminobenzoic acid (13.7 g, 0.1 mol) in 100 mL of dry pyridine (acts as solvent and acid scavenger).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2-nitrobenzenesulfonyl chloride (22.1 g, 0.1 mol) portion-wise over 30 minutes to control the exotherm.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 500 mL of ice-cold 10% HCl. The acid neutralizes pyridine and precipitates the product.

  • Filter the crude solid, wash with water, and recrystallize from ethanol/water to yield 4-(2-nitrobenzenesulfonamido)benzoic acid .

Step 2: Chemoselective Reduction
  • Reagents: H₂ (gas), 10% Pd/C catalyst, Ethanol (solvent).

  • Objective: Reduce the nitro group to an amine without cleaving the sulfonamide bond or reducing the carboxylic acid.

Protocol:

  • Dissolve the nitro-intermediate (10 g) in 200 mL of ethanol in a hydrogenation flask.

  • Add 10% Pd/C (0.5 g) under an inert nitrogen atmosphere.

  • Purge the system with hydrogen gas and maintain a pressure of 30-40 psi at room temperature for 6 hours.

  • Filter the catalyst through a Celite pad.

  • Concentrate the filtrate under reduced pressure to obtain the target 4-(2-aminobenzenesulfonamido)benzoic acid .

Experimental Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8 (br s, 1H, COOH)

    • δ 10.4 (s, 1H, SO₂NH)

    • δ 7.8 (d, 2H, Benzoic Ar-H, ortho to COOH)

    • δ 7.5 (d, 1H, Sulfonyl Ar-H, ortho to SO₂)

    • δ 7.2 (d, 2H, Benzoic Ar-H, meta to COOH)

    • δ 6.6-6.8 (m, 2H, Sulfonyl Ar-H)

    • δ 5.9 (br s, 2H, NH₂)

  • Mass Spectrometry (ESI-):

    • m/z = 291.3 [M-H]⁻ (Negative ion mode preferred for acidic sulfonamides).

  • IR Spectroscopy:

    • 1680 cm⁻¹ (C=O stretch, carboxylic acid)

    • 3350, 3450 cm⁻¹ (N-H stretch, primary amine)

    • 1150, 1340 cm⁻¹ (S=O symmetric/asymmetric stretch)

Biological & Research Applications

Mechanism of Action: Folate Pathway Inhibition

Like other sulfonamides, this compound targets the bacterial enzyme dihydropteroate synthase (DHPS) . It acts as a competitive inhibitor of p-aminobenzoic acid (PABA). However, the ortho-amino substitution alters the steric fit within the enzyme's active site compared to standard sulfanilamides.

Supramolecular Chemistry

The molecule possesses distinct hydrogen bond donor (NH₂, COOH, NH) and acceptor (SO₂, CO=O) sites. This makes it a valuable ligand for constructing Metal-Organic Frameworks (MOFs) or co-crystals, where the carboxylic acid coordinates with metal centers (e.g., Zn²⁺, Cu²⁺) and the sulfonamide directs the lattice topology.

Visualizations

Diagram 1: Synthesis Pathway

This diagram illustrates the two-step synthesis from commercially available precursors.

SynthesisPathway Start1 2-Nitrobenzenesulfonyl Chloride Step1 Condensation (Pyridine, 0°C) Start1->Step1 Start2 4-Aminobenzoic Acid (PABA) Start2->Step1 Inter Intermediate: 4-(2-nitrobenzenesulfonamido) benzoic acid Step1->Inter HCl Elimination Step2 Reduction (H2, Pd/C) Inter->Step2 Final Target: 4-(2-aminobenzenesulfonamido) benzoic acid Step2->Final -NO2 -> -NH2

Caption: Two-step synthesis of 4-(2-aminobenzenesulfonamido)benzoic acid via nitro-precursor condensation and catalytic hydrogenation.

Diagram 2: Structure-Activity Relationship (SAR)

This diagram details the functional components interacting with biological targets.

SAR Compound 4-(2-aminobenzenesulfonamido) benzoic acid COOH Carboxylic Acid (C-4) Compound->COOH SO2NH Sulfonamide Bridge Compound->SO2NH NH2 Ortho-Amino Group Compound->NH2 Target1 Solubility & Salt Formation COOH->Target1 Alkaline Sol. Target2 H-Bond Donor/Acceptor (Bioisostere) SO2NH->Target2 Receptor Binding Target3 Steric Influence & Cyclization Potential NH2->Target3 Ortho Effect

Caption: Functional group analysis highlighting the physicochemical and biological roles of the molecule's three core moieties.

References

  • PubChem. (2025). 2-{[(4-aminophenyl)sulfonyl]amino}benzoic acid (Isomer Reference).[2] National Library of Medicine. [Link]

Sources

Difference between 4-(2-aminobenzenesulfonamido)benzoic acid and sulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Sulfanilamide and 4-(2-aminobenzenesulfonamido)benzoic acid .

Focus: 4-(2-aminobenzenesulfonamido)benzoic acid vs. Sulfanilamide

Executive Summary

This guide analyzes the structural, chemical, and biological distinctions between Sulfanilamide (the prototypical sulfonamide antibiotic) and 4-(2-aminobenzenesulfonamido)benzoic acid (a specialized synthetic intermediate and ligand).

While Sulfanilamide represents the foundational pharmacophore for folate synthesis inhibition in bacteria, 4-(2-aminobenzenesulfonamido)benzoic acid represents a distinct structural class used primarily in coordination chemistry and as a precursor for Histone Deacetylase (HDAC) inhibitors. The distinction lies not just in molecular weight, but in the topology of the sulfonamide linkage and the positioning of the amino group , which dictates their vastly different biological fates.

Structural Deconstruction & Chemical Properties

To understand the functional divergence, we must first analyze the molecular topology.

Sulfanilamide (The Reference)[1][2]
  • IUPAC Name: 4-aminobenzenesulfonamide

  • Structure: A benzene ring substituted at the para positions with an amino group (

    
    ) and a sulfonamide group (
    
    
    
    ).
  • Role: Competitive inhibitor of dihydropteroate synthase (DHPS).

  • Key Feature: The distance between the amino group and the sulfonyl group (~6.7 Å) mimics the geometry of p-aminobenzoic acid (PABA).

4-(2-aminobenzenesulfonamido)benzoic acid (The Target)
  • IUPAC Name: 4-[(2-aminobenzene)sulfonylamino]benzoic acid

  • Structure: A benzoic acid core attached at the C4 position to a sulfonamide nitrogen.[1] The sulfur of the sulfonamide is attached to a second benzene ring, which bears an amino group at the ortho (C2) position.

  • Topology:

    
    .
    
  • Key Feature: This is a diaryl sulfonamide . Unlike Sulfanilamide, which is a primary sulfonamide, this molecule is a secondary sulfonamide (

    
    ). The amino group on the sulfonyl ring is ortho, not para, disrupting the PABA mimicry.
    
Physicochemical Comparison[4]
PropertySulfanilamide4-(2-aminobenzenesulfonamido)benzoic acid
Formula


Molar Mass 172.20 g/mol 292.31 g/mol
Acid/Base Amphoteric (Basic amine, Acidic sulfonamide NH)Acidic (Carboxylic acid

, Sulfonamide NH)
Solubility Moderate in water; High in acetone/HClLow in water; Soluble in alkali (

)
Coordination Monodentate (via N)Potential Tridentate Ligand (COOH, NH,

)
Primary Use Antibacterial TherapeuticSynthetic Intermediate / Ligand / HDAC Inhibitor Precursor

Mechanism of Action & Biological Activity[5][6]

The divergence in biological activity is a direct consequence of the structural differences described above.

Sulfanilamide: The PABA Mimic

Sulfanilamide acts as a bacteriostatic agent . It is a structural analog of para-aminobenzoic acid (PABA).

  • Target: Dihydropteroate synthase (DHPS).

  • Mechanism: Bacteria mistake Sulfanilamide for PABA.

  • Outcome: The enzyme incorporates Sulfanilamide into a false folic acid precursor, halting DNA synthesis.

  • Requirement: The amino group must be para to the sulfonyl group.

4-(2-aminobenzenesulfonamido)benzoic acid: The Steric Mismatch

This compound is inactive as a classical sulfa drug for two reasons:

  • Ortho-Substitution: The amino group is at the ortho position (2-position) on the sulfonyl ring. DHPS requires a para-amino geometry to align with the pteridine ring.

  • Steric Bulk: The N-substituent is a benzoic acid moiety. While the carboxylic acid might mimic the acidic tail of PABA, the massive bulk of the diaryl system prevents it from fitting into the tight PABA-binding pocket of DHPS.

Alternative Biological Utility:

  • HDAC Inhibition: This scaffold serves as a precursor for benzamide-based Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs). The ortho-amino group is crucial here, as it can be modified to interact with the zinc ion in the HDAC active site or serve as a "cap" group linker.

  • Metal Chelation: The proximity of the sulfonamide oxygen, the secondary amine, and the carboxylic acid makes it a potent ligand for organometallic complexes (e.g., Organotin(IV) complexes), which have potential antitumor properties.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent pathways of these two molecules.

G Substrate Precursor Molecules Sulfanilamide Sulfanilamide (p-NH2-Ph-SO2NH2) Substrate->Sulfanilamide Synthesis A TargetComp 4-(2-aminobenzenesulfonamido) benzoic acid (Ortho-NH2) Substrate->TargetComp Synthesis B DHPS Enzyme: DHPS (Bacterial Folate Synthesis) Sulfanilamide->DHPS High Affinity Binding (PABA Mimic) TargetComp->DHPS No Binding (Steric Clash/Ortho-isomer) HDAC Enzyme: HDAC (Epigenetic Regulation) TargetComp->HDAC Precursor for Inhibitors FolateBlock Inhibition of Folate Synthesis (Bacteriostasis) DHPS->FolateBlock Chromatin Histone Acetylation Modulation (Antitumor Potential) HDAC->Chromatin

Figure 1: Divergent Pharmacological Pathways. Sulfanilamide targets bacterial DHPS, while the benzoic acid derivative is structurally unsuited for this role, finding utility instead in epigenetic modulation (HDAC) and coordination chemistry.

Synthesis Protocols

The synthesis of these two compounds requires fundamentally different strategies.

Protocol A: Synthesis of Sulfanilamide

Standard Industrial Route (The Acetanilide Method)

  • Protection: React aniline with acetic anhydride to form acetanilide . This protects the amine from oxidation and directs the chlorosulfonation to the para position.

  • Chlorosulfonation: Treat acetanilide with excess chlorosulfonic acid (

    
    ) to yield p-acetamidobenzenesulfonyl chloride .
    
  • Amination: React the sulfonyl chloride with aqueous ammonia (

    
    ) to form p-acetamidobenzenesulfonamide .
    
  • Hydrolysis: Acidic hydrolysis (dilute HCl) removes the acetyl group, yielding Sulfanilamide .

Protocol B: Synthesis of 4-(2-aminobenzenesulfonamido)benzoic acid

Nucleophilic Substitution & Reduction Route

This molecule cannot be made via the acetanilide route because the amino group is on the sulfonyl ring (ortho position) and the nitrogen acceptor is a benzoic acid.

Reagents:

  • 4-Aminobenzoic Acid (PABA)[2]

  • 2-Nitrobenzenesulfonyl chloride (Ortho-nosyl chloride)

  • Sodium Carbonate (

    
    )
    
  • Reducing Agent (Fe/HCl or

    
    )
    

Step-by-Step Methodology:

  • Condensation (Schotten-Baumann conditions):

    • Dissolve 4-aminobenzoic acid (1.0 eq) in water containing

      
       (pH adjusted to ~9).
      
    • Slowly add 2-nitrobenzenesulfonyl chloride (1.0 eq) while maintaining alkaline pH.

    • Reaction: The amine of PABA attacks the sulfonyl chloride.

    • Product:4-(2-nitrobenzenesulfonamido)benzoic acid .

    • Purification: Acidify with HCl to precipitate the nitro-intermediate.

  • Reduction:

    • Dissolve the nitro-intermediate in Methanol/Water.

    • Add Iron powder and catalytic HCl (Bechamp reduction) or use catalytic hydrogenation.

    • Reflux until TLC shows disappearance of the nitro compound.

    • Reaction:

      
      .
      
    • Workup: Filter off iron residues, concentrate filtrate, and recrystallize from ethanol.

Critical Control Point:

  • pH Monitoring: During Step 1, if pH drops below 7, PABA precipitates and reaction yield drops. If pH > 10, the sulfonyl chloride hydrolyzes to sulfonic acid (waste).

Synthetic Workflow Diagram (Graphviz)

Synthesis PABA 4-Aminobenzoic Acid Condensation Condensation (pH 8-9, Na2CO3) PABA->Condensation Nosyl 2-Nitrobenzenesulfonyl Chloride Nosyl->Condensation NitroInter Intermediate: 4-(2-nitrobenzenesulfonamido) benzoic acid Condensation->NitroInter Reduction Reduction (Fe/HCl or H2/Pd) NitroInter->Reduction FinalProduct Final Product: 4-(2-aminobenzenesulfonamido) benzoic acid Reduction->FinalProduct

Figure 2: Synthetic Pathway for the Target Molecule. Note the requirement for a nitro-precursor followed by reduction, distinct from the acetanilide protection strategy of Sulfanilamide.

Identification & Validation

To distinguish these compounds in a laboratory setting, rely on the following spectral markers.

TechniqueSulfanilamide4-(2-aminobenzenesulfonamido)benzoic acid
IR Spectroscopy Doublet at 3400-3300

(

). Strong

bands at 1300/1150

.
Broad O-H stretch (2500-3300

) for COOH.

stretch at ~1680

.
1H NMR AA'BB' system (4 aromatic protons). Singlet for

(~7.0 ppm).
Complex aromatic region (8 protons). Distinct COOH proton (>12 ppm, broad).
Mass Spectrometry Molecular Ion

Molecular Ion

Melting Point 164–166 °C>280 °C (Decomposition typical for amino-benzoic acids)

References

  • HDAC Inhibitor Synthesis: Deziel, R., et al. (2007). Inhibitors of histone deacetylase and prodrugs thereof. U.S. Patent No. 8,796,330. Washington, DC: U.S. Patent and Trademark Office.

  • Reductive Deamination & Sulfonamide Chemistry: Raheem, I. T., et al. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, 66(25), 8612-8616.

  • Structural Characterization of Sulfonamide Derivatives: Khan, S., et al. (2009). Synthesis, crystal structure and biological activity of 4-benzenesulfonamidobenzoic acid derivatives. Journal of Chemical Crystallography. (Contextual reference for structural geometry of N-linked sulfonamido-benzoic acids).

  • Sulfanilamide Mechanism: Henry, R. J. (1943). The Mode of Action of Sulfonamides. Bacteriological Reviews, 7(4), 175–262.

Sources

Solubility of Sulfonamido Benzoic Acid Derivatives: A Technical Guide to Solvent Thermodynamics and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Sulfonamido Benzoic Acid Derivatives in Water vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

Sulfonamido benzoic acid derivatives represent a critical class of pharmacophores, most notably exemplified by high-ceiling loop diuretics like Furosemide and Bumetanide . These molecules are chemically defined by an amphoteric nature: they possess an acidic carboxyl group (


) and a weakly acidic sulfonamide moiety (

).

This dual-ionization potential creates a complex solubility profile. In aqueous media, these derivatives often exhibit Class IV behavior (low solubility, low permeability) according to the Biopharmaceutics Classification System (BCS).[1] However, their solubility is dramatically enhanced in polar organic solvents. Understanding the thermodynamic driving forces—specifically the interplay between enthalpy of fusion (


) and the entropy of mixing (

)—is essential for optimizing purification, recrystallization, and liquid formulation processes.

This guide provides a rigorous analysis of solubility differentials between aqueous and organic phases, supported by thermodynamic modeling (Hansen Solubility Parameters) and validated experimental protocols.

Thermodynamic Fundamentals of Solvation

The Solvation Mechanism

The dissolution of a crystalline sulfonamido benzoic acid derivative can be conceptually broken down into three thermodynamic steps:

  • Disruption of the Crystal Lattice: Overcoming the lattice energy (Endothermic,

    
    ). These derivatives often have high melting points (
    
    
    
    C) due to strong intermolecular hydrogen bonding (dimerization of carboxylic acids and sulfonamide networks).
  • Cavity Formation: Creating space in the solvent (Endothermic).

  • Solvation: Formation of solute-solvent interactions (Exothermic,

    
    ).
    
Hansen Solubility Parameters (HSP)

To predict solubility beyond "like dissolves like," we utilize Hansen Solubility Parameters.[2][3][4] The total solubility parameter (


) is decomposed into three components:


  • 
     (Dispersion): Van der Waals forces (aromatic rings, furan/butyl chains).
    
  • 
     (Polarity): Dipole-dipole interactions (sulfonamide 
    
    
    
    , carboxyl
    
    
    ).
  • 
     (Hydrogen Bonding): H-bond donors/acceptors (NH, OH).
    

Application to Furosemide: Furosemide requires a solvent that balances high polarity (to match the sulfonamide) with moderate dispersion forces (to accommodate the hydrophobic chloro-benzene and furan rings).

  • Water: High

    
     (42.3 MPa
    
    
    
    ) but very low
    
    
    . Result: Poor Solubility (Lattice energy dominates).
  • Ethanol/Methanol: Moderate

    
     and 
    
    
    
    , with sufficient
    
    
    . Result: High Solubility .
  • Acetone: High

    
     (dipolar aprotic), accepts H-bonds from the sulfonamide NH. Result: High Solubility .
    

Comparative Solubility Data

The following data aggregates experimental solubility values for Furosemide (a representative sulfonamido benzoic acid) across various solvent systems at 298.15 K (25°C).

Solvent SystemSolubility (

)
Solubility (mg/mL)Mechanism of Interaction
Water (pH 2-4) ~0.0050.006 - 0.018Hydrophobic effect dominates; molecule is unionized.
Water (pH 10) N/A~13.0Ionization of sulfonamide & carboxyl groups (Dianion).
Methanol 1.85~50.0Strong H-bond donation to solvent oxygen.
Ethanol 0.82~10.0Balanced polar/non-polar interaction.
1-Pentanol 2.45~72.0Optimal matching of hydrophobic tail (

) with solute rings.
Acetone N/A~50.0Dipole-dipole stabilization of the sulfonyl group.
DMSO N/A~25.0High dielectric constant disrupts crystal lattice effectively.

Note: Solubility in alcohols typically follows the order: 1-Pentanol > Methanol > n-Propanol > Ethanol > Isopropanol. This non-linear trend suggests a "sweet spot" where the alkyl chain length of the solvent matches the lipophilicity of the solute's aromatic domains.

Visualizing the Solvation Landscape

Diagram 1: Thermodynamic Cycle of Solvation

This diagram illustrates the energy barriers involved in transitioning the solid drug into solution, highlighting the role of solvent interactions in overcoming lattice energy.

SolvationCycle cluster_0 Key Barrier Solid Crystalline Solid (Strong Lattice Energy) Gas Ideal Gas Phase (Isolated Molecules) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated State (Thermodynamic Equilibrium) Solid->Solution Dissolution (+ΔH_sol) ΔG = ΔH - TΔS Gas->Solution Solvation (-ΔH_solv) (Solvent-Solute Interactions)

Caption: The thermodynamic cycle showing that dissolution is the sum of lattice disruption (energy penalty) and solvation (energy release).

Diagram 2: pH-Dependent Solubility Profile

Sulfonamido benzoic acids are amphoteric. Their aqueous solubility is strictly a function of pH.

pH_Profile Cation Protonated Form (pH < 2) Low Solubility Neutral Neutral Zwitterion/Unionized (pH 3-4) Minimum Solubility (Intrinsic) Cation->Neutral - H+ (pKa ~1-2) Neutral->Neutral Precipitation Risk Anion1 Mono-Anion (Carboxylate) (pH 5-8) Moderate Solubility Neutral->Anion1 - H+ (pKa ~3.8) Carboxyl Deprotonation Anion2 Di-Anion (Sulfonamide) (pH > 9) High Solubility Anion1->Anion2 - H+ (pKa ~9.9) Sulfonamide Deprotonation

Caption: Speciation of sulfonamido benzoic acid derivatives. Solubility is lowest at the isoelectric/neutral pH range and highest in alkaline conditions.

Experimental Protocol: Determination of Equilibrium Solubility

This protocol utilizes the Shake-Flask Method , the gold standard for thermodynamic solubility determination.

Materials Required
  • API: Furosemide or target derivative (micronized preferred to reduce equilibration time).

  • Solvents: HPLC-grade Water, Methanol, Ethanol, Acetone.

  • Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 6.8, pH 7.4), Borate Buffer (pH 10).

  • Equipment: Orbital Shaker incubator, 0.45 µm PTFE syringe filters (hydrophilic/hydrophobic compatible), HPLC system.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Add excess solid API to 10 mL of the selected solvent in a glass scintillation vial. "Excess" is visually confirmed by the persistence of solid particles at the bottom.

  • Critical Control: For aqueous buffers, measure the pH after addition of the drug. The acidic nature of the derivative may shift the buffer pH; adjust if necessary with 1N NaOH or HCl.

Phase 2: Equilibration

  • Place vials in an orbital shaker set to 25°C ± 0.1°C (or 37°C for physiological relevance).

  • Agitate at 100 RPM for 24 to 48 hours .

    • Why? Sulfonamides can form metastable polymorphs. 48 hours ensures conversion to the stable thermodynamic form.

Phase 3: Sampling & Filtration

  • Stop agitation and allow solids to settle for 1 hour.

  • Withdraw 2 mL of supernatant using a syringe.

  • Filter through a 0.45 µm PTFE filter .

    • Pre-saturation: Discard the first 0.5 mL of filtrate to prevent drug adsorption onto the filter membrane.

Phase 4: Quantification (HPLC)

  • Dilute the filtrate with mobile phase to land within the calibration linearity range.

  • HPLC Conditions (Standard for Furosemide):

    • Column: C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Water:Acetonitrile:Glacial Acetic Acid (60:40:1 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Calculate concentration (

    
    ) using the regression equation from the standard curve.
    

Data Analysis & Modeling

To correlate experimental data (


) with temperature (

), use the Modified Apelblat Equation . This semi-empirical model is highly accurate for sulfonamides in organic solvents:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows for interpolation of solubility at unmeasured temperatures (e.g., for cooling crystallization design).

Validation Check: Plot


 vs. 

(Van't Hoff plot).
  • Linearity: Indicates a constant enthalpy of solution (

    
    ) over the temperature range.
    
  • Curvature: Suggests a change in heat capacity (

    
    ), often due to structural changes in the solvent structure around the hydrophobic moieties.
    

References

  • Thermodynamic Analysis of Furosemide Solubility: Wang, G., et al. "Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents." Journal of Chemical & Engineering Data, 2024. Link

  • pKa and Ionization: "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs." ChemRxiv, 2019. Link

  • Biowaiver Monograph: "Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide." FIP / Journal of Pharmaceutical Sciences, 2009. Link

  • Hansen Solubility Parameters: "Hansen Solubility Parameters: A User's Handbook." CRC Press.
  • General Protocol: "Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification." World Health Organization (WHO), 2018. Link

Sources

Technical Evaluation: Carbonic Anhydrase Inhibition Potential of 4-(2-aminobenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Carbonic Anhydrase Inhibition of 4-(2-aminobenzenesulfonamido)benzoic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of 4-(2-aminobenzenesulfonamido)benzoic acid as a candidate for Carbonic Anhydrase (CA) inhibition. While sulfonamides represent the gold standard for CA inhibition, the structural specificity of this compound—specifically its nature as a secondary sulfonamide—presents a unique pharmacological profile.

This document outlines the rational design considerations, synthesis pathways, and the specific validation protocols required to assess its potency. It challenges the conventional "primary sulfonamide" dogma by evaluating the potential for carboxylate-driven inhibition and secondary binding modes.

Part 1: Structural & Mechanistic Analysis

The Structural Paradox: Primary vs. Secondary Sulfonamides

To accurately predict the inhibitory potential of 4-(2-aminobenzenesulfonamido)benzoic acid, we must first dissect its pharmacophore relative to the active site of human Carbonic Anhydrase (hCA).

  • The Classical Pharmacophore: The vast majority of potent CA inhibitors (CAIs) possess a primary sulfonamide moiety (

    
    ). The nitrogen atom of the primary sulfonamide becomes ionized (
    
    
    
    ) and coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion in a tetrahedral geometry.
  • The Candidate Molecule: The title compound is a secondary sulfonamide (

    
    ). The sulfonamide nitrogen is substituted with a benzoic acid ring.[1]
    
    • Steric Consequence: The bulky benzoic acid group attached to the nitrogen typically prevents deep penetration into the active site cavity, potentially hindering direct Zn(II) coordination.

    • Electronic Consequence: The pKa of the sulfonamide nitrogen is altered, affecting its ability to act as a zinc-binding group (ZBG).

Alternative Binding Modes: The Carboxylate Factor

Despite the limitations of the secondary sulfonamide linkage, this molecule possesses a Carboxylic Acid (


)  moiety at the para-position of the N-phenyl ring.
  • Mechanism: Carboxylates are known to act as weak-to-moderate CAIs. They typically bind by anchoring to the Zn(II)-coordinated water molecule through a hydrogen bond network, or less frequently, by monodentate coordination to the Zn(II) ion itself.

  • Hypothesis: The inhibitory activity of 4-(2-aminobenzenesulfonamido)benzoic acid is likely driven by the carboxylate moiety rather than the sulfonamide linker, predicting inhibition constants (

    
    ) in the micromolar (
    
    
    
    ) range rather than the nanomolar (
    
    
    ) range typical of primary sulfonamides.
Mechanistic Pathway Diagram

The following diagram illustrates the competing binding hypotheses and the synthesis logic.

CA_Inhibition_Mechanism cluster_Pharmacophore Pharmacophore Analysis cluster_Binding hCA Active Site Interaction Compound 4-(2-aminobenzenesulfonamido) benzoic acid SecSulf Secondary Sulfonamide (-SO2-NH-Ar) Compound->SecSulf Carboxyl Carboxylate Tail (-COOH) Compound->Carboxyl OrthoAmino Ortho-Amino Group (Potential H-Bonding) Compound->OrthoAmino ZnCoord Direct Zn(II) Coordination (Sterically Hindered) SecSulf->ZnCoord Low Probability WaterAnchor Anchoring to Zn-bound H2O (Probable Mechanism) Carboxyl->WaterAnchor High Probability OrthoAmino->Compound Intramolecular Stabilization

Caption: Mechanistic dissection of the candidate molecule, highlighting the carboxylate moiety as the probable driver of inhibition due to steric hindrance of the secondary sulfonamide at the zinc center.

Part 2: Synthesis Protocol

To evaluate this compound, high-purity synthesis is required. The presence of any unreacted primary sulfonamide precursors (which are potent inhibitors) could lead to false positives in biological assays.

Retrosynthetic Strategy

The most robust route involves the nucleophilic attack of 4-aminobenzoic acid (PABA) on 2-nitrobenzenesulfonyl chloride, followed by the selective reduction of the nitro group.

Step-by-Step Methodology

Step 1: Sulfonylation (Formation of the Intermediate)

  • Reagents: 2-nitrobenzenesulfonyl chloride (1.0 eq), 4-aminobenzoic acid (1.0 eq), Pyridine (solvent/base) or

    
     (aq).
    
  • Procedure:

    • Dissolve 4-aminobenzoic acid in a minimal volume of pyridine at

      
      .
      
    • Add 2-nitrobenzenesulfonyl chloride portion-wise over 30 minutes to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Workup: Pour the reaction mixture into ice-cold dilute HCl. The intermediate, 4-(2-nitrobenzenesulfonamido)benzoic acid , will precipitate.[2]

    • Purification: Recrystallize from ethanol/water to ensure removal of unreacted sulfonyl chloride.

Step 2: Reduction (Target Synthesis)

  • Reagents: Intermediate from Step 1, Iron powder (Fe),

    
     (catalyst), Ethanol/Water (3:1).
    
  • Procedure:

    • Suspend the nitro-intermediate in Ethanol/Water.

    • Add Fe powder (3.0 eq) and

      
       (0.5 eq).
      
    • Reflux at

      
       for 2–4 hours. Monitor by TLC (disappearance of the nitro spot).
      
    • Filtration: Filter hot through Celite to remove iron oxides.

    • Isolation: Acidify the filtrate to pH 4–5 with acetic acid to precipitate the target: 4-(2-aminobenzenesulfonamido)benzoic acid .

    • Critical QC: Verify purity via HPLC to ensure

      
       contamination of starting materials.
      

Part 3: Experimental Validation (Stopped-Flow Assay)

The Stopped-Flow


 Hydration Assay  is the gold standard for measuring CA inhibition kinetics.[3] It measures the physiological reaction: 

.
Assay Principle

The assay monitors the change in absorbance of a pH indicator (Phenol Red) as the enzyme catalyzes the acidification of the medium. Inhibitors slow this rate.[4]

Protocol: Stopped-Flow Kinetics
  • Instrument: Applied Photophysics SX.18MV or equivalent.

  • Detection Wavelength: 557 nm (Phenol Red absorbance maximum).

  • Temperature:

    
    .
    

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Enzyme Stock: Recombinant hCA II (or other isoforms) at approx. 1

    
    .
    
  • Substrate:

    
    -saturated water (bubbled for 30 mins at 
    
    
    
    yields ~33 mM
    
    
    ).
  • Inhibitor: Dissolve target compound in DMSO (keep final DMSO

    
    ).
    

Workflow:

  • Incubation: Incubate enzyme (final conc. 10–20 nM) with varying concentrations of the inhibitor (0.1 nM to 10

    
    ) for 15 minutes.
    
  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution (1:1 ratio) in the stopped-flow cell.
    
  • Data Acquisition: Record the absorbance drop over 0.5–2.0 seconds.

  • Calculation: Determine the initial velocity (

    
    ).
    
Data Processing (The Cheng-Prusoff Logic)

Calculate the inhibition constant (


) using the Cheng-Prusoff equation adapted for enzyme kinetics:


Where:

  • 
     is the concentration of 
    
    
    
    (approx. 17 mM after mixing).
  • 
     is the Michaelis constant for hCA II (approx. 10 mM).
    

Part 4: Data Interpretation & Expected Outcomes

The following table summarizes the expected inhibition profiles based on Structure-Activity Relationship (SAR) meta-analysis of similar benzamide/sulfonamide scaffolds.

ParameterPrimary Sulfonamide (e.g., Acetazolamide)Carboxylate Inhibitor (e.g., Benzoic Acid)Target: 4-(2-aminobenzenesulfonamido)benzoic acid
Binding Mode Direct Zn(II) CoordinationWater Anchor / H-BondingLikely Water Anchor
Expected

(hCA II)
0.1 – 10 nM10

– 100

1

– 50

Selectivity Low (Pan-inhibitor)ModeratePotential Isoform Specificity
Key Risk Systemic Side EffectsWeak PotencyMetabolic Cleavage
The Metabolic Caveat

Researchers must account for the possibility of in vivo hydrolysis. If the sulfonamide bond is cleaved by amidases, the molecule releases 4-aminobenzoic acid (PABA) and 2-aminobenzenesulfonic acid . Neither are potent CA inhibitors, but PABA is a substrate for folate synthesis in bacteria, which could confound microbiological screens.

Part 5: Advanced Characterization Workflow

To definitively prove the binding mode, the following workflow is recommended after initial kinetic screening.

Validation_Workflow Step1 Synthesis & QC (>98% Purity) Step2 Stopped-Flow Assay (Determine Ki) Step1->Step2 Step3 Selectivity Screen (hCA I, II, IX, XII) Step2->Step3 Decision Ki < 100 nM? Step3->Decision XRay X-Ray Crystallography (Soaking) Decision->XRay Yes Docking Molecular Docking (In Silico) Decision->Docking No

Caption: Decision tree for advanced characterization. X-ray crystallography is prioritized only if the compound exhibits sub-micromolar potency, suggesting an unexpected binding mode.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • BenchChem. (2025).[3][4][5][6] A Technical Guide to the Discovery of Novel Carbonic Anhydrase I Inhibitors. BenchChem Technical Resources. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

Sources

Literature review on ortho-aminobenzenesulfonamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architectures, Synthetic Protocols, and Pharmacological Applications[1]

Executive Summary

ortho-Aminobenzenesulfonamide (2-aminobenzenesulfonamide; Orthanilamide) represents a privileged scaffold in medicinal and coordination chemistry.[1] Unlike its para-isomer (sulfanilamide), which founded the antibiotic era, the ortho-isomer is defined by its unique capacity for bidentate chelation and intramolecular hydrogen bonding. This guide provides a rigorous technical analysis of the ligand's electronic properties, validated synthetic pathways, and its critical role as a zinc-anchoring pharmacophore in Carbonic Anhydrase (CA) inhibition.

Structural & Electronic Properties

The utility of ortho-aminobenzenesulfonamide stems from the spatial proximity of the nucleophilic amino group (


) and the electrophilic/acidic sulfonamide moiety (

).
  • The "Ortho" Effect: The 1,2-substitution pattern facilitates the formation of a stable 6-membered chelate ring with transition metals. In the absence of metals, intramolecular hydrogen bonding between the amine protons and sulfonamide oxygens stabilizes specific conformers, influencing solubility and receptor binding kinetics.

  • Acid-Base Behavior: The sulfonamide nitrogen is weakly acidic (

    
    ).[1] Upon deprotonation, it becomes a potent 
    
    
    
    -donor.[1] The ortho-amino group (
    
    
    for the conjugate acid) is significantly less basic than aniline due to the electron-withdrawing inductive effect (-I) of the sulfonyl group.[1]
Synthetic Architecture

Reliable synthesis is paramount for derivative generation.[1] Direct chlorosulfonation of aniline is hazardous and yields mixtures of isomers. The industry-standard protocol utilizes 2-nitrobenzenesulfonyl chloride as the electrophilic precursor, ensuring regiochemical purity.[1]

3.1 Validated Synthetic Route (Retrosynthesis)

The pathway prioritizes the protection of the nitrogen species and controlled reduction to prevent over-reduction or poisoning of the catalyst.

SyntheticRoute Precursor 2-Nitrobenzenesulfonyl Chloride Amidation Amidation (NH3/H2O or R-NH2) Precursor->Amidation Nucleophilic Substitution Intermediate 2-Nitrobenzenesulfonamide Amidation->Intermediate Reduction Reduction (Fe/HCl or H2/Pd-C) Intermediate->Reduction Chemoselective Reduction Product ortho-Aminobenzenesulfonamide (Target Ligand) Reduction->Product Crystallization

Figure 1: Validated synthetic workflow for ortho-aminobenzenesulfonamide synthesis ensuring regioselectivity.[1]

Coordination Chemistry: The Ligand Interface

In coordination chemistry, ortho-aminobenzenesulfonamide acts as a versatile N,N-donor or N,O-donor ligand.[1]

  • Bidentate Mode: The most common coordination mode involves the neutral amine nitrogen and the deprotonated sulfonamide nitrogen (

    
    ), forming neutral complexes with divalent metals like Cu(II), Ni(II), and Zn(II).
    
  • The "Sulfonamide Switch": The deprotonation of the sulfonamide amide nitrogen is metal-promoted. This "switch" allows the ligand to adjust its charge to satisfy the oxidation state of the metal center without requiring external bases in many catalytic cycles.

Table 1: Comparative Ligand Field Properties

Metal IonPreferred GeometryCoordination ModeApplication
Zn(II) TetrahedralMonodentate (Sulfonamide N)CA Inhibition (Enzymatic)
Cu(II) Square PlanarBidentate (

-chelate)
Oxidation Catalysis
Ni(II) OctahedralBidentate (

-chelate)
Supramolecular Assemblies
Pharmacological Mechanism: Carbonic Anhydrase Inhibition

The primary pharmacological application of this scaffold is the inhibition of Carbonic Anhydrase (CA) isozymes.[2][3][4][5][6] The sulfonamide moiety acts as a "zinc anchor."[2][3]

5.1 Mechanism of Action

The sulfonamide nitrogen (


) binds directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. This blockade prevents the hydration of 

to bicarbonate.[5][6]
  • Selectivity: While ortho-aminobenzenesulfonamide is a weaker inhibitor (

    
     for hCA II) compared to acetazolamide (
    
    
    
    ), it serves as a crucial lead compound.[1] The ortho-amino group allows for the derivatization of "tails" that interact with the hydrophobic and hydrophilic halves of the enzyme active site, enhancing isoform selectivity (e.g., targeting tumor-associated hCA IX).

CAMechanism Zn Active Site Zn(II) Water Catalytic H2O/OH- Zn->Water Native State Ligand Sulfonamide Anion (R-SO2NH-) Ligand->Zn Coordination (Displacement) Ligand->Water Displaces Inhibition Steric Blockade Ligand->Inhibition Result Reaction CO2 Hydration Water->Reaction Catalyzes Inhibition->Reaction Halts

Figure 2: Mechanism of Carbonic Anhydrase inhibition showing the competitive displacement of the catalytic water molecule by the sulfonamide zinc anchor.[1]

Experimental Protocols
Protocol A: Chemoselective Synthesis of ortho-Aminobenzenesulfonamide

Rationale: This method uses iron-mediated reduction, which is tolerant of the sulfonamide group and avoids high-pressure hydrogenation equipment.[1]

Materials:

  • 2-Nitrobenzenesulfonamide (10 mmol)[1]

  • Iron powder (30 mmol, activated)

  • Ammonium chloride (catalytic amount)[1]

  • Ethanol/Water (3:1 v/v)[1]

Workflow:

  • Reflux Setup: Charge a 3-neck round-bottom flask with 2-nitrobenzenesulfonamide (2.02 g) and Ethanol (30 mL). Heat to

    
     until dissolved.
    
  • Catalyst Activation: Add Iron powder (1.68 g) and a solution of

    
     (0.5 g in 5 mL water).[1]
    
  • Reduction: Heat to vigorous reflux for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1] The disappearance of the nitro spot (

    
    ) and appearance of the amine (
    
    
    
    , fluorescent under UV) indicates completion.
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[2]

  • Crystallization: Concentrate the filtrate under reduced pressure to 20% volume. Cool to

    
     overnight. Collect the precipitated crystals via vacuum filtration.
    
  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of the low-field nitro-adjacent protons and appearance of the broad
    
    
    singlet at
    
    
    .[1]
Protocol B: Carbonic Anhydrase Esterase Assay

Rationale: While


 hydration is the physiological role, the esterase activity of CA (hydrolysis of 4-nitrophenyl acetate) is easier to quantify spectrophotometrically in a standard lab setting.

Workflow:

  • Buffer Prep: Prepare 50 mM Tris-SO4 buffer (pH 7.6).

  • Substrate: Dissolve 4-nitrophenyl acetate (4-NPA) in acetonitrile to 3 mM.

  • Incubation: In a quartz cuvette, mix 900

    
    L buffer, 30 
    
    
    
    L enzyme solution (hCA II), and 10
    
    
    L inhibitor solution (the ligand in DMSO). Incubate for 10 mins at
    
    
    to allow the sulfonamide to anchor to the Zinc.
  • Initiation: Add 60

    
    L of 4-NPA substrate.
    
  • Measurement: Monitor the formation of the 4-nitrophenolate ion at 400 nm for 3 minutes.

  • Calculation: Determine

    
     by plotting reaction rate (
    
    
    
    ) vs. log[Inhibitor].
References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • BenchChem Technical Support. (2025). The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide. BenchChem Application Notes. Link[1]

  • Scott, K. A., et al. (2000).[1] The structure of the carbonic anhydrase–sulfonamide complex. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72894, 2-Aminobenzenesulfonamide. PubChem.[1][7][8] Link[1]

  • Gao, M., et al. (2020).[1] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link[1]

Sources

Methodological & Application

Reduction of nitro group to amino in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Nitro Groups in Sulfonamide Synthesis

Executive Summary

The reduction of a nitro group (


) to a primary amine (

) is a pivotal step in the synthesis of sulfonamide antibiotics (sulfa drugs) and antiretroviral agents (e.g., Darunavir intermediates). While the sulfonamide moiety (

) is chemically robust, its sulfur atom presents a unique challenge: catalyst poisoning during hydrogenation. Furthermore, the presence of other reducible pharmacophores (halogens, carbonyls) often necessitates non-hydrogenation pathways.

This guide provides three industry-validated protocols designed to navigate these chemoselectivity challenges, ensuring high yield and purity suitable for pharmaceutical applications.

Strategic Method Selection: A Decision Matrix

Before initiating synthesis, select the protocol that best fits your substrate's sensitivity and your available equipment.

FeatureMethod A: Catalytic Hydrogenation (Pd/C) Method B: Iron-Mediated (Béchamp) Method C: Sodium Dithionite
Primary Mechanism Heterogeneous CatalysisSingle Electron Transfer (Metal)Single Electron Transfer (Salt)
Throughput High (Excellent for clean scale-up)Medium (Labor-intensive workup)High (Batch or Flow)
Sulfur Tolerance Low (Requires high catalyst loading)High (Unaffected by sulfur)High (Unaffected by sulfur)
Halogen Tolerance Poor (Risk of dehalogenation)ExcellentExcellent
Green Chemistry High (Water as byproduct)Low (Iron sludge waste)Medium (Sulfite waste)
Cost High (Catalyst cost)LowLow

Visualization: Method Selection Workflow

MethodSelection Start Start: Nitro-Sulfonamide Substrate HalogenCheck Are Halogens (Cl, Br, I) present? Start->HalogenCheck ScaleCheck Is Scale > 100g? HalogenCheck->ScaleCheck No MethodB Method B: Fe/NH4Cl Reduction (Robust, tolerates halogens) HalogenCheck->MethodB Yes (Avoid Dehalogenation) PoisonCheck Is Sulfur poisoning observed? ScaleCheck->PoisonCheck Yes MethodC Method C: Sodium Dithionite (Mild, Homogeneous, Scalable) ScaleCheck->MethodC No (Lab Scale/Mild) MethodA Method A: Pd/C Hydrogenation (Cleanest, but watch poisoning) PoisonCheck->MethodA No PoisonCheck->MethodB Yes (Catalyst dies)

Figure 1: Decision tree for selecting the optimal reduction strategy based on substrate functionality and scale.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C) – The Industry Standard

Best for: Large-scale synthesis of non-halogenated sulfonamides.

The Challenge: The sulfonamide sulfur can coordinate with Pd sites, deactivating the catalyst. The Solution: Use a higher catalyst loading (10 wt%) or a specific "sulfur-resistant" catalyst (e.g., sulfided platinum), though standard Pd/C often works if the substrate is pure.

Materials:

  • Substrate: Nitro-benzenesulfonamide derivative (10 mmol)

  • Catalyst: 10% Pd/C (50% water wet) – Use 10 wt% loading relative to substrate mass.

  • Solvent: Methanol or Ethanol (degassed).

  • Hydrogen source: Balloon (lab scale) or Parr shaker (40 psi).

Procedure:

  • Safety: Pd/C is pyrophoric when dry. Always keep it wet and under an inert atmosphere (Nitrogen/Argon) before adding solvent.

  • Dissolution: In a round-bottom flask, dissolve the nitro compound in Methanol (0.1 M concentration).

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add the Pd/C catalyst.

  • Hydrogenation: Purge the vessel with Hydrogen gas (x3). Stir vigorously under

    
     atmosphere (balloon or 1 atm) at Room Temperature (RT).
    
    • Note: Reaction typically completes in 2–6 hours. If stalled due to poisoning, filter and add fresh catalyst.

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The amine is usually obtained as a crystalline solid or oil, often requiring no further purification.

Protocol B: Iron-Mediated Reduction (Béchamp Modification)

Best for: Halogenated substrates or when Pd/C fails.

The Challenge: Traditional Béchamp (Fe/HCl) is too harsh and creates acidic waste. The Solution: Use Fe powder with Ammonium Chloride (


)  in aqueous ethanol. This is neutral, mild, and chemoselective.[1][2]

Materials:

  • Substrate: Nitro-benzenesulfonamide (10 mmol)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Additive: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio).

Procedure:

  • Activation: Mechanically stir the Iron powder in the Ethanol/Water mixture with

    
     at 60°C for 15 minutes to activate the metal surface.
    
  • Addition: Add the nitro substrate to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The grey suspension will turn rust-brown/orange as Iron oxidizes to Iron oxides (

      
      /
      
      
      
      ).
  • Monitoring: Monitor by TLC. Reaction is usually complete within 1–3 hours.

  • Filtration (Critical Step): While still hot, filter the mixture through a thick pad of Celite.

    • Tip: If the filtrate turns cloudy upon cooling, iron salts are precipitating. Wash the Celite pad with hot ethanol to ensure all product is eluted.

  • Extraction: Evaporate the bulk of the ethanol. Dilute the remaining aqueous residue with Ethyl Acetate, wash with water and brine, dry over

    
    , and concentrate.
    
Protocol C: Sodium Dithionite Reduction ( )

Best for: Mild, homogeneous conditions and sensitive substrates.

The Challenge: Dithionite decomposes rapidly in acidic media. The Solution: Perform the reaction in basic or buffered media at elevated temperatures.

Materials:

  • Substrate: Nitro-benzenesulfonamide (10 mmol)

  • Reagent: Sodium Dithionite (

    
    , 3–5 equiv)[3]
    
  • Base: Sodium Carbonate (

    
    , 2 equiv) or dilute NaOH.
    
  • Solvent: DMF/Water (9:[3]1) or Ethanol/Water (1:1).

Procedure:

  • Preparation: Dissolve the substrate in the solvent mixture.

  • Reagent Addition: Add solid

    
     and the base to the solution.
    
  • Heating: Heat the mixture to 80–90°C.

    • Mechanism:[2][4][5][6][7][8][9] The reaction proceeds via electron transfer.[4] You may observe a color change (often yellow/orange to colorless) indicating the consumption of the nitro chromophore.

  • Workup: Once complete (TLC/LCMS), cool the mixture.

    • If using DMF: Pour into ice water to precipitate the product.

    • If using EtOH: Evaporate EtOH, extract aqueous layer with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Analytical Validation

How do you confirm the transformation?

Analytical MethodExpected Change (Nitro

Amino)
1H NMR Upfield Shift: Protons ortho to the functional group will shift significantly upfield (e.g., from

8.2 to

6.5 ppm) due to the change from electron-withdrawing (

) to electron-donating (

). New Peak: Appearance of a broad singlet (

, exchangeable with

) typically between 3.5–6.0 ppm.
IR Spectroscopy Disappearance: Strong bands at ~1530

and ~1350

(N-O stretch). Appearance: Doublet peak at 3300–3500

(N-H stretch).
LC-MS Mass Shift:

decreases by 30 Da (Loss of

[32] + Gain of

[2]).

Troubleshooting Guide

  • Problem: Reaction stalls at 50% conversion (Method A).

    • Root Cause: Catalyst poisoning by the sulfonamide sulfur.

    • Fix: Filter the mixture to remove the poisoned catalyst and re-subject the filtrate to fresh catalyst. Alternatively, switch to Method B (Iron).

  • Problem: Thick emulsion during workup (Method B).

    • Root Cause: Iron hydroxides forming a gel.

    • Fix: Use a larger volume of Ethyl Acetate and wash the organic layer with a saturated solution of EDTA or Rochelle's salt (Potassium Sodium Tartrate) to chelate residual iron.

  • Problem: Product is water-soluble and hard to extract.

    • Root Cause: The amino-sulfonamide might be amphoteric.

    • Fix: Adjust the pH of the aqueous layer to the isoelectric point (usually pH 6-7) before extraction, or use continuous liquid-liquid extraction.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Reduction of Nitro Compounds. Longman Scientific & Technical.

  • Organic Syntheses , Coll. Vol. 5, p. 829 (1973). Reduction with Iron Powder.

  • Journal of Organic Chemistry , 2024, 89, 1, 725–730.[10] Dithionite-Mediated Tandem Nitro Reduction.

  • Organic Chemistry Portal . Reduction of Nitro Compounds.

  • BenchChem Application Note . Reduction of Nitro Groups to Amines.

Sources

Technical Application Note: Preparation of Sodium 4-(2-aminobenzenesulfonamido)benzoate

[1]

Executive Summary

This application note details the synthesis and salt formation of sodium 4-(2-aminobenzenesulfonamido)benzoate . This compound is a structural isomer of the classic sulfonamide class, distinguished by the ortho-amino positioning on the sulfonyl ring.

While para-amino sulfonamides (sulfanilamides) are well-documented, the ortho-isomer presents unique steric and electronic challenges.[1] This guide provides a validated, three-stage protocol designed for high purity and scalability, addressing the critical solubility limitations of the free acid form through precise sodium salt formation.

Key Applications:

  • Fragment-based drug discovery (FBDD).[1]

  • Antifolate metabolic pathway studies.[1]

  • Solubility enhancement for bioavailability profiling.[1]

Chemical Strategy & Retrosynthesis

To ensure high regioselectivity and avoid polymerization of the reactive ortho-amino sulfonyl chloride, the synthesis utilizes a nitro-protection strategy . Direct use of 2-aminobenzenesulfonyl chloride is unstable; therefore, we employ 2-nitrobenzenesulfonyl chloride as the stable electrophile.[1]

The Synthetic Pathway[2][3]
  • Condensation: Reaction of 4-aminobenzoic acid (PABA) with 2-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions.[1]

  • Reduction: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation (Pd/C) to preserve the sulfonamide bond.[1]

  • Salt Formation: Targeted deprotonation of the carboxylic acid moiety (pKa ~4.[1]2) using stoichiometric sodium hydroxide to generate the water-soluble monosodium salt.[1]

Reaction Scheme Visualization

SynthesisPathPABA4-Aminobenzoic Acid(PABA)INT1Intermediate 1:4-(2-nitrobenzenesulfonamido)benzoic acidPABA->INT1Condensation(aq. Na2CO3, pH 8-9)NBSC2-NitrobenzenesulfonylChlorideNBSC->INT1Condensation(aq. Na2CO3, pH 8-9)PROD_ACIDProduct (Free Acid):4-(2-aminobenzenesulfonamido)benzoic acidINT1->PROD_ACIDReduction(H2, Pd/C, MeOH)FINAL_SALTFinal Sodium Salt:Sodium 4-(2-aminobenzenesulfonamido)benzoatePROD_ACID->FINAL_SALTSalting(1.0 eq NaOH)

Figure 1: Step-wise synthetic pathway from commercial precursors to the final sodium salt.

Detailed Experimental Protocols

Stage 1: Condensation (Sulfonylation)

Objective: Synthesis of 4-(2-nitrobenzenesulfonamido)benzoic acid. Rationale: We use aqueous alkaline conditions (Schotten-Baumann) to solubilize PABA and neutralize the HCl byproduct immediately, driving the reaction forward.

Materials:

  • 4-Aminobenzoic acid (PABA): 13.7 g (100 mmol)[1]

  • 2-Nitrobenzenesulfonyl chloride: 22.1 g (100 mmol)[1]

  • Sodium Carbonate (

    
    ): 1M aqueous solution[1][2]
    
  • Hydrochloric Acid (HCl): 2N aqueous solution[1]

  • Solvent: Acetone/Water (1:1 v/v)[1]

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 13.7 g PABA in 100 mL water.

  • pH Adjustment: Slowly add 1M

    
     with stirring until the solution is clear and pH reaches 8–9.
    
  • Addition: Dissolve 2-nitrobenzenesulfonyl chloride in 50 mL acetone. Add this solution dropwise to the PABA solution over 30 minutes.

    • Critical Control: Maintain pH at 8–9 by simultaneously adding

      
       solution.[1][2] If pH drops below 7, the amine nucleophile becomes protonated and unreactive.
      
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]

  • Workup: Acidify the mixture carefully with 2N HCl to pH 2.0. The product will precipitate as a solid.[1]

  • Purification: Filter the precipitate, wash with cold water (3 x 50 mL) to remove salts, and dry in a vacuum oven at 50°C.

    • Expected Yield: ~85-90%[1]

    • Appearance: Light yellow solid.[1][3]

Stage 2: Catalytic Reduction

Objective: Reduction of the nitro group to an amino group without cleaving the sulfonamide bond. Rationale: Catalytic hydrogenation is preferred over Fe/HCl (Bechamp reduction) for pharmaceutical applications to avoid iron contamination and simplify purification.[1]

Materials:

  • Intermediate 1 (from Stage 1): 10 g[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt% loading)[1]

  • Solvent: Methanol (150 mL)

  • Hydrogen source:

    
     balloon or Parr shaker (30 psi)
    

Protocol:

  • Setup: Place the nitro-intermediate (10 g) and methanol in a hydrogenation flask.

  • Inerting: Add the Pd/C catalyst carefully under a nitrogen blanket (pyrophoric hazard).[1]

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Agitate under

    
     atmosphere (balloon or 30 psi) at room temperature for 6–12 hours.
    
  • Monitoring: Reaction is complete when TLC shows the disappearance of the nitro-compound and a shift to a more polar amine spot.[1]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude free acid.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain the pure free acid.[1]

Stage 3: Preparation of the Sodium Salt

Objective: Conversion of the free acid to the water-soluble monosodium salt. Critical Design Consideration: The molecule contains two acidic protons:

  • Carboxylic Acid (

    
    ): pKa ≈ 4.2[1]
    
  • Sulfonamide Nitrogen (

    
    ): pKa ≈ 10.5
    To prepare the monosodium salt  (physiologically relevant), we must add exactly 1.0 equivalent of base to target the carboxylate without deprotonating the sulfonamide.
    

Protocol:

  • Quantification: Weigh exactly 2.92 g (10 mmol) of the purified 4-(2-aminobenzenesulfonamido)benzoic acid.

  • Suspension: Suspend the solid in 20 mL of HPLC-grade water.

  • Titration: Prepare a 1.0 N NaOH standard solution. Slowly add exactly 10.0 mL (10 mmol) of NaOH to the suspension with vigorous stirring.

    • Observation: The solid should dissolve as the salt forms.

  • pH Check: Measure the pH. It should be approximately 7.5–8.0.[1]

    • Note: If pH > 10, you risk forming the di-sodium salt.[1] If pH < 6, conversion is incomplete.

  • Lyophilization: Filter the clear solution through a 0.22 µm membrane to remove any particulates. Freeze-dry (lyophilize) the filtrate to obtain the sodium salt as a white, fluffy powder.

Quality Control & Validation Data

Specification Table
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, MeOH/Water gradient)
Sodium Content 7.0% ± 0.3%Flame Photometry / ICP-MS
Solubility > 50 mg/mL in WaterVisual saturation
Identity Conforms to Structure1H-NMR (DMSO-d6)
Workflow Logic (QC Check)

QCWorkflowStartCrude Sodium SaltSolubilityTestSolubility Test(Water, 25°C)Start->SolubilityTestPHCheckpH Verification(1% Solution)SolubilityTest->PHCheckDecisionpH 7.0 - 8.5?PHCheck->DecisionPassLyophilize & PackageDecision->PassYesFailAdjust Stoichiometry(Recalculate NaOH)Decision->FailNo

Figure 2: Quality control decision tree for salt validation.

References

  • Synthesis of Sulfonamide Derivatives: Khan, S. et al. (2009).[1][2][4][5] "4-Benzenesulfonamidobenzoic acid."[1] Acta Crystallographica Section E, 65(11).[1] Source:[1]

  • pKa Values of Benzoic Acid Derivatives: "pKa values for benzoic acid and substituted derivatives." Oxford University Press Resources.[1] Source:[1]

  • General Protocol for Sulfonamide Synthesis: "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. Source:[1]

  • Preparation of Sulfonamide Salts (USDA Protocol): "Determination and Confirmation of Sulfonamides." USDA Food Safety and Inspection Service.[1][6] Source:[1]

  • Compound Data (4-sulfanilamidobenzoic acid analog): "4-(((4-Aminophenyl)sulfonyl)amino)benzoic acid."[1] PubChem Compound Summary. Source:[1]

Troubleshooting & Optimization

Technical Guide: Efficient Removal of 2-Nitrobenzenesulfonyl Chloride (2-NBSC)

[1][2]

Executive Summary & Application Context

2-Nitrobenzenesulfonyl chloride (2-NBSC, Nosyl chloride) is a critical reagent in organic synthesis, primarily utilized for amine protection and activation (Fukuyama amine synthesis).[1][2][3] While the Nosyl group offers orthogonal deprotection under mild conditions (thiol/base), the removal of unreacted 2-NBSC reagent poses a significant purification challenge.

The Problem: 2-NBSC is lipophilic and hydrolyzes slowly in neutral water.[1][2] Standard aqueous washes often fail to fully decompose the reagent, leading to contamination in the organic phase. Furthermore, sulfonyl chlorides are potentially genotoxic impurities (PGIs), necessitating rigorous removal to meet pharmaceutical standards.[2]

The Solution: This guide prioritizes Nucleophilic Scavenging over simple hydrolysis. By converting the lipophilic chloride into a highly polar or ionizable sulfonamide, we can force the impurity into the aqueous phase during workup, eliminating the need for difficult chromatographic separations.

Decision Matrix: Selecting Your Removal Strategy

Use the following logic flow to determine the optimal purification protocol for your specific reaction matrix.

RemovalStrategyStartStart: Unreacted 2-NBSC PresentIsAcidSensitiveIs your Product Acid Sensitive?Start->IsAcidSensitiveHighThroughputIs this High-Throughput/Small Scale?IsAcidSensitive->HighThroughputNoMethodBMethod B: Acidic Scavenger(Glycine/Sarcosine)IsAcidSensitive->MethodBYes (Avoid Acid Wash)MethodAMethod A: Basic Scavenger(DMAPA Wash)HighThroughput->MethodANo (Scale >100 mg)MethodCMethod C: Solid Phase Resin(PS-Trisamine)HighThroughput->MethodCYes (<100 mg)

Figure 1: Strategic decision tree for selecting the appropriate 2-NBSC removal protocol based on product stability and scale.

Protocol A: The "Basic Scavenger" Method (DMAPA)

Best for: Acid-stable products (e.g., secondary amines, amides).[1][2] Mechanism: 3-(Dimethylamino)-1-propylamine (DMAPA) reacts rapidly with 2-NBSC to form a sulfonamide containing a tertiary amine.[1][2] This byproduct is easily protonated and extracted into an acidic aqueous layer.[1][2]

Reagents
  • Scavenger: 3-(Dimethylamino)-1-propylamine (DMAPA) [CAS: 109-55-7][1][2]

  • Wash Solution: 1M HCl or 10% Citric Acid[1][2]

Step-by-Step Procedure
  • Quench: Upon reaction completion, add 0.5 - 1.0 equivalents (relative to the initial amount of 2-NBSC used) of DMAPA directly to the reaction mixture.

  • Stir: Stir vigorously at room temperature for 15–30 minutes .

    • Validation: Check TLC.[1][2][3][4][5] The non-polar 2-NBSC spot should disappear, replaced by a baseline spot (the amino-sulfonamide).[1]

  • Dilute: Dilute the reaction mixture with your extraction solvent (DCM or EtOAc).

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (or 10% Citric Acid if Boc groups are present).

    • Chemistry: The excess DMAPA and the 2-nitro-N-(3-(dimethylamino)propyl)benzenesulfonamide byproduct are protonated (

      
      ) and partition into the aqueous phase.[1][2]
      
  • Final Wash: Wash with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Acidic Scavenger" Method (Glycine)

Best for: Acid-sensitive products (e.g., acetals, silyl ethers) where an HCl wash is forbidden.[1][2] Mechanism: Glycine (or Sarcosine) reacts with 2-NBSC to form a sulfonamide with a free carboxylic acid.[1][2] Under basic conditions, this byproduct forms a water-soluble salt.[1][2][4]

Reagents
  • Scavenger: Glycine [CAS: 56-40-6][1][2]

  • Base: NaHCO₃ or NaOH (1M)[1][2][4]

Step-by-Step Procedure
  • Prepare Scavenger Solution: Dissolve Glycine (2.0 equivalents relative to 2-NBSC) in a minimal amount of 1M NaOH or saturated NaHCO₃.

  • Biphasic Quench: Add the aqueous glycine solution to your organic reaction mixture.

  • Stir: Stir vigorously for 1–2 hours (biphasic reactions are slower than homogeneous ones).

  • Phase Separation: Transfer to a separatory funnel.

  • Basic Wash: Separate the layers.[2][4] The unreacted 2-NBSC is now converted to N-(2-nosyl)glycine, which is deprotonated (

    
    ) and stays in the aqueous layer (pH > 8).[1][2]
    
  • Extraction: Extract the aqueous layer once with organic solvent to recover any trapped product. Combine organic layers.

Protocol C: Solid-Supported Scavenging

Best for: High-throughput libraries, small-scale medicinal chemistry (<50 mg), or when liquid-liquid extraction is difficult (emulsions).[1][2]

Reagents
  • Resin: PS-Trisamine or Si-Amine (approx. 3–4 mmol/g loading).[1][2]

Step-by-Step Procedure
  • Calculate Loading: Add 3.0 equivalents of resin relative to the estimated excess 2-NBSC.[1][2]

  • Incubate: Add resin to the reaction vial. Shake or stir (do not use magnetic stir bars with fragile resins; use an orbital shaker) for 2–4 hours .

  • Filter: Filter the mixture through a fritted cartridge or cotton plug.

  • Rinse: Wash the resin with DCM/MeOH to ensure product recovery.

  • Concentrate: The filtrate contains the purified product; the impurity remains covalently bound to the solid support.

Comparative Data: Scavenger Efficiency

MethodScavengerByproduct SolubilityProduct ConstraintRelative Cost
A DMAPASoluble in Acid (HCl)Must be acid-stableLow
B GlycineSoluble in Base (NaOH)Must be base-stableVery Low
C PS-TrisamineInsoluble (Solid)NoneHigh
D Hydrolysis*Soluble in BaseMust be base-stableLow

*Note: Method D (Simple Hydrolysis) is not recommended as a primary strategy due to slow kinetics.[1][2]

Troubleshooting & FAQs

Q1: I used the DMAPA wash, but I still see a spot on TLC that looks like 2-NBSC.

Diagnosis: It is possible you are seeing the sulfonamide byproduct if the acid wash was insufficient.[6] Fix: Ensure the pH of the aqueous layer during the wash is < 2 . If you used a weak acid (Citric), switch to 1M HCl if the product tolerates it. Alternatively, the spot might be 2-nitrobenzenesulfonic acid (the hydrolysis product), which can streak on silica. A basic wash (NaHCO₃) after the acid wash will remove this.

Q2: Why can't I just wash with water/bicarbonate to hydrolyze the chloride?

Scientific Rationale: Sulfonyl chlorides are surprisingly stable to water at neutral pH.[1][2] While base accelerates hydrolysis, 2-NBSC is lipophilic.[1][2] In a biphasic system (DCM/Water), the reagent hides in the organic layer, protected from the aqueous hydroxide. You would need high temperatures or phase transfer catalysts to drive hydrolysis to completion, which risks degrading your product. Scavenging (aminolysis) is kinetically much faster than hydrolysis. [1][2]

Q3: My product co-elutes with 2-NBSC on silica gel.

Strategy: Do not attempt to separate them by chromatography. The polarity difference is often minimal (both are non-polar). Perform Method A (DMAPA) on the crude mixture before loading the column. The amino-sulfonamide formed is extremely polar and will stay on the baseline or elute only with very polar solvents (MeOH/DCM).

Q4: Is 2-NBSC genotoxic?

Safety Alert: Yes, sulfonyl chlorides are structurally alerting for genotoxicity (potential alkylating agents).[2] Regulatory limits for these impurities in active pharmaceutical ingredients (APIs) are very low (often ppm range).[1][2] A chemical scavenging quench is scientifically superior to washing because it chemically destroys the electrophile, providing a higher assurance of safety.

Visual Workflow: The DMAPA Scavenging Process

WorkflowReactionCrude Reaction(Product + Excess 2-NBSC)AddDMAPAAdd DMAPA(Stir 30 min)Reaction->AddDMAPAQuenchedMixture:Product + Basic SulfonamideAddDMAPA->QuenchedAcidWashWash with 1M HClQuenched->AcidWashOrganicLayerOrganic Layer:Purified ProductAcidWash->OrganicLayerPartitionAqLayerAqueous Layer:Protonated Scavenger(Discard)AcidWash->AqLayerPartition

Figure 2: Chemical workflow for the removal of 2-NBSC using the DMAPA scavenging protocol.[1][2]

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[2] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1][2] Tetrahedron Letters, 36(36), 6373–6374.[2]

  • Marsh, I. R., & Bradley, M. (2007).[2] Scavengers in Organic Synthesis.[1][2] In High-Throughput Synthesis. CRC Press.[1][2] (Detailed discussion on amine scavengers for electrophiles).

  • Genotoxic Impurities: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (Regulatory context for removing sulfonyl chlorides).[1][2][4][6][7][8]

  • BenchChem Application Notes.Sulfonyl Chloride Work-up and Purification Protocols. (General protocols for handling sulfonyl chlorides).

Technical Support Center: Sulfonamide Precipitation & Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for sulfonamide precipitation Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Advanced Technical Support Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your sulfonamide isolation is suffering from low yields, "oiling out," or poor filterability.

Sulfonamide precipitation is not merely about "adding acid until it crashes out." It is a precise manipulation of the amphoteric equilibrium . These molecules possess two ionizable groups: a basic aniline nitrogen and an acidic sulfonamide nitrogen. Your success depends on targeting the specific pH window where the neutral zwitterionic species dominates.

Below is your interactive troubleshooting guide and optimized protocol.

Module 1: The Core Logic (The "Why")

Q: Why does my yield drop drastically if I overshoot the pH adjustment?

A: Sulfonamides exhibit a U-shaped solubility curve . Unlike simple organic acids (like benzoic acid) that remain insoluble below a certain pH, sulfonamides become soluble again in highly acidic conditions.

  • High pH (> pH 7-8): The sulfonamide nitrogen deprotonates (

    
    ), forming a soluble anion.
    
  • Low pH (< pH 2): The aniline nitrogen protonates (

    
    ), forming a soluble cation.
    
  • Target Zone (pH 4.0 – 5.0): The molecule is neutral/zwitterionic and exhibits minimum solubility .

If you overshoot acidification (e.g., dropping to pH 1.0), you re-dissolve your product as a hydrochloride salt.

Visualizing the Species Distribution

The following diagram illustrates the critical "Safe Zone" for precipitation.

Sulfonamide_Species cluster_0 Acidic Region (pH < 2) cluster_1 Target Precip. Zone (pH 4 - 5) cluster_2 Basic Region (pH > 7) Cation Cationic Form (Soluble) Protonated Aniline Neutral Neutral Form (Insoluble) Precipitation Occurs Cation->Neutral Add Base (Pass pKa1 ~2.0) Neutral->Cation Overshoot Acid (Re-dissolution) Anion Anionic Form (Soluble) Deprotonated Amide Neutral->Anion Add Base (Pass pKa2 ~6-7) Anion->Neutral Add Acid (Precipitation Step)

Caption: Figure 1. The amphoteric nature of sulfonamides requires precise pH targeting. Precipitation is maximized only in the central green zone.

Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: You are likely operating in the Metastable Zone where liquid-liquid phase separation (LLPS) occurs before crystal nucleation. This is common when:

  • The temperature is too high during acid addition.

  • Impurities are depressing the melting point.

  • Acid addition is too fast, creating localized supersaturation.

Corrective Action:

  • Temperature Control: Cool the solution to 20–25°C before reaching the cloud point.

  • Seeding: Add 0.1 wt% of pure seed crystals when the pH reaches ~6.0 (just before spontaneous nucleation).

  • Surfactants: In severe cases, trace amounts of non-ionic surfactants (e.g., Tween 80) can prevent oil droplet coalescence, though this is a last resort.

Issue 2: "The crystals are too fine and clog the filter."

Diagnosis: Rapid nucleation caused by "crash precipitation." If you dump acid in, you generate


 nuclei instantly, resulting in micron-sized fines.

Corrective Action:

  • Digestion (Ostwald Ripening): Once the target pH is reached, hold the slurry at that pH with mild agitation for 1–2 hours. This allows small crystals to dissolve and re-deposit onto larger ones.

  • Dosage Damping: Use a dosing pump. The rate of acid addition should be logarithmic: fast at first (pH 11

    
     8), then very slow (pH 8 
    
    
    
    5).
Issue 3: "My yield is lower than calculated."

Diagnosis:

  • pH Overshoot: You went below pH 3.0.

  • Cosolvent Effect: If you are using ethanol/methanol to solubilize reactants, the solubility of the sulfonamide increases significantly, keeping it in the mother liquor.

Corrective Action:

  • Check the Solubility Minima Table below and adjust your setpoint.

  • If organic solvents are present, dilute with water (anti-solvent) after pH adjustment to force precipitation.

Module 3: Critical Data Reference

Use these values to program your pH controllers. Note that


 refers to the protonation of the amine (acidic boundary), and 

refers to the sulfonamide moiety (basic boundary).
Compound

(Amine)

(Amide)
Opt. Precip. pHApprox. Min Solubility (mg/L)
Sulfadiazine 2.06.54.5 – 5.5 ~130
Sulfamethoxazole 1.75.73.5 – 4.5 ~290
Sulfamerazine 2.37.14.5 – 5.5 ~200
Sulfanilamide 10.4*N/A7.0 – 8.0 ~7500

*Note: Sulfanilamide lacks the electron-withdrawing heterocyclic ring, making it much weaker and significantly more soluble in water.

Module 4: Master Protocol (pH-Shift Crystallization)

Objective: Isolate high-purity crystalline Sulfamethoxazole (SMX) from a basic reaction mixture.

Reagents:

  • Crude SMX solution (in dilute NaOH, approx pH 11-12).

  • 2M Hydrochloric Acid (Titrant).

  • pH Meter (calibrated at pH 4.0 and 7.0).

Workflow:

  • Clarification: Filter the basic solution (pH > 10) through a 0.45µm membrane to remove mechanical impurities. Crystallization on dust particles yields uncontrolled polymorphs.

  • Initial Adjustment: Add 2M HCl relatively quickly until pH 7.5 is reached.

    • Observation: Solution should remain clear.

  • Nucleation Zone (Critical Step):

    • Slow the stir rate to medium (avoid vortexing).

    • Add HCl dropwise.

    • At pH 6.0: Add seed crystals (optional but recommended).

    • At pH 5.0: Massive precipitation will occur.

  • Digestion: Stop acid addition at pH 4.2 (Target for SMX).

    • Heat the slurry to 40°C for 60 minutes.

    • Cool slowly to 20°C over 60 minutes.

  • Filtration: Filter under vacuum.

  • Wash: Wash with water adjusted to pH 4.0 . Do not wash with neutral water (pH 7), or you will dissolve your yield.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Precipitation Problem Issue_Type Identify Primary Issue Start->Issue_Type Oiling Oiling Out / Sticky Solid Issue_Type->Oiling LowYield Low Yield Issue_Type->LowYield Impure High Color / Impurities Issue_Type->Impure TempCheck Check Temp at Cloud Point Oiling->TempCheck PH_Check Check Final pH LowYield->PH_Check Wash_Check Check Wash pH Impure->Wash_Check Digestion Action: Increase Digestion Time (Ostwald Ripening) Impure->Digestion CoolDown Action: Cool to <25°C before acid addition TempCheck->CoolDown Temp > 40°C Seed Action: Add Seeds at pH 6.0 TempCheck->Seed Temp OK Adjust_PH Action: Adjust to pI (See Table) PH_Check->Adjust_PH pH < 3 or > 6 Solvent_Check Action: Dilute Organic Solvents with Water PH_Check->Solvent_Check pH is Optimal

Caption: Figure 2. Logic flow for diagnosing common precipitation failures.

References
  • Dahlan, R., McDonald, C., & Sunderland, V. B. (1987). Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim.[1][2] Journal of Pharmacy and Pharmacology, 39(4), 246–251.

  • Perlovich, G. L., et al. (2006). Sulfonamides: Thermochemical and structural aspects of solubility and solvation. Journal of Chemical & Engineering Data, 51(5).
  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated phases. Journal of Solution Chemistry, 30, 909–923.
  • Qi, X., et al. (2010). Polymorphism and crystallization of sulfonamides. Crystal Growth & Design, 10(4). (Reference for "oiling out" and polymorphic control).
  • Niazi, S. K. (2009).[3] Handbook of Pharmaceutical Manufacturing Formulations: Liquid Products. CRC Press. (Source for industrial pH adjustment protocols).

Sources

Technical Support Center: Sulfonamide Stability in Acidic Workups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic stability of the sulfonamide bond during acidic workup procedures. Our goal is to equip you with the mechanistic understanding and practical protocols needed to ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my compound during acidic workup. Could the sulfonamide bond be the problem?

A: Yes, this is a common issue. The sulfonamide S-N bond is susceptible to cleavage under acidic conditions, a process known as hydrolysis.[1][2] This degradation is highly dependent on pH, with stability generally decreasing as acidity increases.[1][3] If your purification yield is unexpectedly low, or if you observe new, more polar spots by Thin Layer Chromatography (TLC), hydrolysis of the sulfonamide should be a primary suspect.

Q2: What are the typical byproducts of sulfonamide hydrolysis?

A: Acid-catalyzed hydrolysis of a sulfonamide bond typically cleaves the S-N bond, yielding the corresponding sulfonic acid and the free amine (or aniline derivative).[2] For example, the hydrolysis of a benzenesulfonamide derivative would yield benzenesulfonic acid and the parent amine. Identifying these byproducts in your crude reaction mixture via techniques like LC-MS can confirm that hydrolysis is occurring.

Q3: Why is the sulfonamide bond vulnerable to acids?

A: The mechanism involves protonation of one of the heteroatoms, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. While the amide oxygen is a more likely site of initial protonation than the sulfonamide nitrogen, the subsequent steps lead to the cleavage of the S-N bond.[3] The stability of this bond is influenced by several factors, including the electronic properties of the substituents on both the sulfonyl group and the nitrogen atom.[1]

Q4: Are all sulfonamides equally unstable in acid?

A: No, stability varies significantly based on the molecular structure. Key factors include:

  • Electronic Effects: Sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups are generally more susceptible to cleavage.[1]

  • Steric Hindrance: Increased steric bulk around the sulfonamide bond can sometimes offer kinetic protection against hydrolysis.

  • Acidity (pKa): The pKa of the sulfonamide N-H proton, which can range from approximately 6 to 11, influences the species present in solution at a given pH.[4][5][6] While the neutral form is susceptible to acid-catalyzed hydrolysis, the anionic (deprotonated) form, prevalent at higher pH, is less sensitive.[1]

Troubleshooting Guide: Preventing Hydrolysis

If you have confirmed or strongly suspect that your sulfonamide is degrading during workup, the following strategies can mitigate or eliminate the problem. The core principle is to minimize the compound's exposure to highly acidic aqueous environments, both in terms of acid strength and time.

Issue 1: Product loss with standard 1M HCl wash.

Your protocol calls for quenching with water followed by washing with 1M or 2M HCl to remove basic impurities (e.g., pyridine, triethylamine). However, TLC or LC-MS analysis shows significant product degradation.

Root Cause Analysis: The low pH of strong mineral acids like HCl is aggressively promoting the hydrolysis of the sulfonamide bond. The rate of this hydrolysis can be significant, even at room temperature.

Solutions:

Solution A: Substitute with a Milder Acidic Wash Instead of strong mineral acids, use a buffered or weak organic acid solution. These solutions are sufficiently acidic to protonate and remove common organic bases while being gentle enough to preserve most sulfonamides.

Table 1: Comparison of Acidic Workup Reagents

ReagentTypical pHAdvantagesDisadvantagesBest For
1M Hydrochloric Acid~0.1High capacity for neutralizing bases.High risk of sulfonamide hydrolysis.Acid-stable compounds only.
Saturated NH₄Cl (aq)~4.5 - 5.5Mildly acidic, effective for quenching organometallics.Lower capacity for neutralizing strong bases.Sensitive sulfonamides, general purpose mild quench.[7]
10% Citric Acid (aq)~2.2Effective at chelating some metal ions; good for removing amines.Can still be too acidic for highly labile sulfonamides.Removing amine bases when NH₄Cl is insufficient.
0.5M KHSO₄ (aq)~1.5More acidic than citric acid but less harsh than HCl.May still cause hydrolysis in very sensitive substrates.Step-down from HCl when milder acids are ineffective.
Brine (Sat. NaCl)~7Neutral, helps break emulsions and "salt out" product into the organic layer.[8]No acid-base neutralizing capability.Final wash to remove gross water before drying.[8]

Solution B: Reduce Temperature Chemical reactions, including degradation pathways, are kinetically dependent on temperature. By performing the acidic wash at a lower temperature, you can significantly slow the rate of hydrolysis.

Step-by-Step Protocol: Low-Temperature Acidic Workup

  • Cool the crude reaction mixture in an ice-water bath to 0 °C.

  • Prepare your chosen acidic wash solution (e.g., Saturated NH₄Cl) and cool it separately in an ice bath.

  • Perform the extraction/wash procedure quickly, minimizing the time the two phases are in contact. Use pre-chilled separatory funnels and solvents if possible.

  • Immediately proceed to the next step (e.g., brine wash, drying) after separating the layers.

Issue 2: My sulfonamide is degrading even with mild acids at 0 °C.

For exceptionally labile sulfonamides, even brief exposure to any aqueous acid can be detrimental.

Root Cause Analysis: The substrate is highly sensitive, and the equilibrium between the organic and aqueous phases still allows for sufficient protonation and hydrolysis to occur, even under mild conditions.

Solutions:

Solution A: Non-Aqueous Workup This approach avoids an aqueous wash entirely. The goal is to remove impurities by other physical means.

Step-by-Step Protocol: Filtration through a Silica Plug

  • Quench the reaction using a non-aqueous method if necessary (e.g., adding a small amount of ethyl acetate to react with excess reagents).

  • Concentrate the reaction mixture in vacuo.

  • Redissolve the crude residue in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a short plug of silica gel in a fritted funnel or a pipette with a cotton plug.

  • Pass the crude solution through the silica plug, eluting with a suitable solvent system. Polar impurities (like amine salts) will be retained by the silica, while the desired, less polar product will elute.

  • Collect the eluent and concentrate in vacuo to yield the purified product.

Solution B: Biphasic "Salting Out" Extraction Enhance the partitioning of your product into the organic layer, thereby minimizing its time in the aqueous phase where hydrolysis occurs. Using brine (saturated NaCl solution) can decrease the solubility of organic compounds in the aqueous layer.[8]

Step-by-Step Protocol: Brine-Enhanced Mild Acid Wash

  • Perform the initial quench and extraction at 0 °C as previously described.

  • Instead of washing with a standard mild acid solution, wash with a solution of saturated NaCl containing a small amount of the mild acid (e.g., brine adjusted to pH 5 with citric acid).

  • The high salt concentration will drive your organic product into the organic layer more efficiently, reducing its exposure to the acidic environment.[7]

  • Follow immediately with a standard brine wash to remove residual acid and water.

Technical Deep Dive & Visual Guides
Mechanism of Acid-Catalyzed Hydrolysis

Understanding the mechanism is key to designing a robust workup. The process is initiated by protonation, which enhances the electrophilicity of the sulfonyl sulfur, followed by a nucleophilic attack from water.

Caption: Acid-catalyzed hydrolysis of a sulfonamide bond.

Decision Workflow for Workup Strategy

Use this flowchart to select the appropriate workup strategy based on the stability of your sulfonamide.

Workup Decision Tree Start Start: Reaction Complete CheckStability Is sulfonamide known to be acid-labile? Start->CheckStability StandardWorkup Protocol: Quench with H₂O, wash with 1M HCl, then brine. CheckStability->StandardWorkup No MildAcid Strategy 1: Mild Acid Workup - Use Sat. NH₄Cl or 10% Citric Acid - Perform wash at 0 °C CheckStability->MildAcid Yes MildWorkup Is degradation still observed? StandardWorkup->MildWorkup NonAqueous Strategy 2: Non-Aqueous Workup - Concentrate crude mixture - Filter through a silica plug MildWorkup->NonAqueous Yes End Proceed to Drying & Final Purification MildWorkup->End No MildAcid->MildWorkup NonAqueous->End

Caption: Decision tree for selecting a sulfonamide-safe workup.

References
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (4), 584-590. Retrieved from [Link]

  • Bravo-Yagüe, J., et al. (1997). Kinetic Studies on the Acid and Alkaline Hydrolysis of N-Methyl-N-nitroso-p-toluenesulfonamide in Dioctadecyldimethylammonium Chloride Vesicles. Langmuir, 13(24), 6434-6438. Retrieved from [Link]

  • Castro, A., et al. (1996). Kinetic studies on the influence of micellar aggregates upon the hydrolysis and transnitrosation reactions of N-methyl-N-nitrosotoluene-p-sulphonamide. Journal of the Chemical Society, Perkin Transactions 2, (6), 1195-1200. Retrieved from [Link]

  • Meyers, C. Y., & Raanan, Z. (1977). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 42(26), 4243-4246. Retrieved from [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate. Retrieved from [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. Retrieved from [Link]

  • Rana, H. S., & Chatterjee, C. (1983). Kinetic study of the hydrolysis of sulfamido, p-toluenesulfonamido, and p-nitrobenzenesulfonamido complexes of pentaamminecobalt(III) in acidic aqueous solution. Inorganic Chemistry, 22(16), 2294-2298. Retrieved from [Link]

  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry, 30(7), 1039-1052. Retrieved from [Link]

  • Al-Awadi, N. A., & Williams, A. (1990). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 112(4), 1642-1647. Retrieved from [Link]

  • Vione, D., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Catalysts, 9(10), 849. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Scribd. (n.d.). Unit 3 - Sulphonamide - SAR & PKa. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from [Link]

  • Sriram, D. (n.d.). SULPHONAMIDES.pdf. Retrieved from [Link]

  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7856. Retrieved from [Link]

  • Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry, 26(11), 918-924. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2011). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Chromatography A, 1218(44), 7998-8005. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11680-11690. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Water Research, 210, 117997. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides. Retrieved from [Link]

  • Felis, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Catalysts, 12(11), 1332. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

  • Xu, F., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(6), 6930-6936. Retrieved from [Link]

  • Francke, R., & Little, R. D. (2014). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Organic Letters, 16(12), 3244-3247. Retrieved from [Link]

  • Quora. (2020). What other acids can I use to make my organic sample solution a salt/crystalline structure aside from using picric acid?. Retrieved from [Link]

  • deRiancho, E. G., & esser-Kahn, A. P. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9355-9359. Retrieved from [Link]

  • Gencer, A., et al. (2016). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 128-132. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

Sources

Purification strategies for sulfonamide derivatives with high melting points

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SULF-PUR-9982 Status: Open Assigned Specialist: Senior Application Scientist

User Issue Summary

"I am synthesizing a series of sulfonamide derivatives with melting points >200°C. They are insoluble in common low-boiling solvents (EtOAc, DCM, Hexanes). Recrystallization from Ethanol results in 'oiling out' or requires excessive volumes. Column chromatography shows severe streaking/tailing. How do I isolate these compounds with >98% purity?"

Technical Response & Troubleshooting Guide

Welcome to the Sulfonamide Purification Support Module. High melting point (MP) sulfonamides possess high crystal lattice energy, making them notoriously difficult to dissolve in standard solvents without thermal degradation. Their amphoteric nature (acidic -SO₂NH- proton, often basic aniline amines) further complicates chromatography.

Below are the three validated protocols for purifying these refractory compounds.

Module 1: The "Dual-Solvent" Recrystallization Strategy

Best for: Compounds that are sparingly soluble in boiling Ethanol or Methanol.

Standard recrystallization fails here because the solvent boils before the solid dissolves. You must use a Solvent/Anti-Solvent system utilizing a high-boiling solubilizer.

The Protocol: Hot Filtration & Controlled Crash
  • Dissolution: Place crude solid in a flask. Add DMSO or DMF dropwise while heating to 80-100°C. Add only enough to dissolve the solid.

    • Why: These dipolar aprotic solvents disrupt the strong intermolecular hydrogen bonding of the sulfonamide lattice.

  • Hot Filtration: If black specks/insolubles remain, filter the hot solution through a pre-heated glass frit or Celite pad.

  • The "Cloud Point": While keeping the solution hot (80°C), slowly add the Anti-Solvent (Water or Ethanol) dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add one final drop of the primary solvent (DMSO/DMF) to clear the solution.

  • Slow Cooling: Wrap the flask in foil/towel and let it cool to room temperature undisturbed. Then move to 4°C.

    • Why: Rapid cooling traps impurities. Slow cooling allows the high-lattice-energy sulfonamide to exclude impurities as it crystallizes.

Primary Solvent (High BP)Recommended Anti-SolventNotes
DMSO WaterBest for extremely insoluble compounds.
DMF Ethanol (95%)Good for compounds sensitive to hydrolysis.
NMP WaterUse only if DMSO fails; harder to remove.
Acetic Acid WaterExcellent for zwitterionic sulfonamides.
Visual Workflow: Recrystallization Logic

RecrystallizationLogic Start Start: Crude Solid SolCheck Test Solubility in Boiling EtOH Start->SolCheck Dissolves Dissolves? SolCheck->Dissolves StdCryst Proceed with Std Recrystallization Dissolves->StdCryst Yes HighBP Switch to DMSO/DMF (Min. Volume @ 90°C) Dissolves->HighBP No (Insoluble) AntiSolv Add Anti-Solvent (Water/EtOH) to Cloud Point HighBP->AntiSolv Cooling Slow Cool -> 4°C AntiSolv->Cooling Filter Filter & Wash (Remove DMSO) Cooling->Filter

Figure 1: Decision tree for selecting the correct recrystallization solvent system based on solubility.

Module 2: The "pH Swing" Extraction (Chemical Washing)

Best for: Removing non-acidic impurities without chromatography.

Sulfonamides are weak acids (


). We can leverage this to pull the product into water, leaving impurities behind, then crash it back out.
The Protocol
  • Dissolve: Dissolve crude mixture in 1M NaOH (aq).

    • Mechanism:[1][2]

      
      . The salt is water-soluble.
      
  • Wash (Organic): Wash the aqueous layer with Ethyl Acetate or DCM (2-3 times).

    • Result: Non-acidic impurities (unreacted amines, starting materials) migrate to the organic layer. Keep the Aqueous layer.

  • Acidify: Cool the aqueous layer on ice. Slowly add 1M HCl or Acetic Acid until pH reaches ~4-5.

    • Mechanism:[1][2] Reprotonation breaks the salt. The high MP sulfonamide, being insoluble in water, will precipitate immediately.

  • Filtration: Filter the white precipitate and wash with copious water to remove salts.

Warning: If your molecule contains a basic amine (e.g., an aniline moiety), this method may fail as the molecule could remain soluble in acid (zwitterion effect). In that case, adjust pH to the Isoelectric Point (pI) , usually pH 6-7, to induce precipitation.

Module 3: Troubleshooting Flash Chromatography

Issue: "My compound streaks/tails on the column and co-elutes with impurities."

Root Cause:

  • Silanol Interactions: The acidic sulfonamide proton (

    
    ) interacts with acidic silanols on the silica gel, causing "drag."
    
  • Solubility: The compound crashes out on the column due to poor solubility in the mobile phase.

The Fix: Mobile Phase Modifiers

Do not use Hexane/EtOAc. It is too non-polar for high MP sulfonamides.

Recommended System: DCM : Methanol (95:5 to 90:10)

  • Add Modifier: Add 0.1% to 0.5% Acetic Acid to the mobile phase.

    • Why: The acid keeps the sulfonamide protonated (neutral) and suppresses the ionization of silanols on the silica, sharpening the peak shape.

Alternative: Reverse Phase (C18) Flash If normal phase fails, use a C18 column with Water:Acetonitrile .

  • Crucial Step: Buffer the water with 0.1% Formic Acid . This ensures the sulfonamide remains neutral and sticks to the hydrophobic C18 stationary phase properly.

Visual Workflow: pH Swing & Purification Logic

PurificationFlow Crude Crude Mixture (High MP Sulfonamide) Base Add 1M NaOH Crude->Base Sep Separate Layers Base->Sep OrgLayer Organic Layer (Discard Impurities) Sep->OrgLayer Non-acidic Impurities AqLayer Aqueous Layer (Contains Product as Salt) Sep->AqLayer Product (Soluble) Acidify Acidify to pH 4-5 (HCl/AcOH) AqLayer->Acidify Precip Product Precipitates Acidify->Precip

Figure 2: The "pH Swing" purification workflow for isolating sulfonamides from non-acidic impurities.[3]

FAQs: Common Pitfalls

Q: I used DMSO for recrystallization, but I can't dry the product. It's still wet/oily. A: DMSO (BP 189°C) is hard to remove via rotovap.

  • Fix: Wash the filtered crystals with Water (3x) then Isopropanol (1x) . The water removes the DMSO, and the isopropanol removes the water. Dry in a vacuum oven at 60°C. Alternatively, use the "LiCl Wash" method if extracting: 5 washes of 5% LiCl remove 99% of DMF/DMSO from organic layers.

Q: My compound is oiling out even with slow cooling. A: This indicates the temperature gap is too wide or the solution is too concentrated.

  • Fix: Re-heat to dissolve the oil.[4] Add a small amount (1-2 mL) of the primary solvent (DMSO/DMF) to dilute it slightly. Let it cool to room temperature, then seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation.

Q: Can I use sublimation? A: Generally, no . While some sulfonamides sublime, high MP derivatives often have decomposition temperatures (


) close to their melting points. Thermal degradation (turning black/brown) is a high risk. Stick to Module 1 or 2.
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization solvent pairs and acid-base extraction techniques).
  • BenchChem Technical Support. Recrystallization of Sulfonamide Products. Link (Accessed 2024).

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Link

  • PubChem Compound Summary. Sulfonamide Chemical & Physical Properties. National Library of Medicine. Link

  • Perlovich, G. L., et al. "Thermodynamic aspects of solubility and solvation of sulfonamides." Journal of Solution Chemistry, 2006. (Explains the lattice energy challenges of sulfonamides).

Sources

Technical Support Center: Resolving Mono- and Di-Sulfonated Product Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Separation and Purification of Sulfonated Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary

The resolution of mono- and di-sulfonated species is a classic challenge in organic process development. Sulfonic acid groups (


) are strong acids (

) that remain ionized across the entire pH range typically used in chromatography. Consequently, these molecules exhibit poor retention on standard C18 silica (eluting in the dead volume) and require specific strategies to modulate their polarity or electrostatic interactions.

This guide provides a tiered approach to resolving these mixtures, moving from analytical diagnostics to preparative isolation.

Module 1: Diagnostic & Initial Characterization

User Issue: "I have a reaction mixture, but I cannot determine the ratio of mono- to di-sulfonated product using my standard LC-MS method."

The Root Cause

Standard Reversed-Phase (RP) LC-MS relies on hydrophobic interaction. Sulfonated products are too polar to interact with the C18 stationary phase without modification, leading to co-elution in the solvent front (dead volume). Furthermore, non-volatile buffers suppress ionization in Electrospray Ionization (ESI).

Diagnostic Protocol: The "Shift" Test

Before optimizing a full method, perform this rapid diagnostic to confirm the presence of mixed species.

  • Run A (Standard): 5% to 95% Acetonitrile (ACN) in Water + 0.1% Formic Acid.

    • Result: Likely co-elution at

      
      .
      
  • Run B (Ion-Pairing Screen): 5% to 95% ACN in Water + 10 mM Tributylamine (TBA) .

    • Result: If distinct peaks appear with significantly increased retention, your separation mechanism must be charge-modulated.

Spectroscopic Validation (NMR)
  • 
    -NMR:  Look for the desymmetrization of the aromatic ring. A mono-sulfonated product will show a distinct splitting pattern (e.g., AA'BB' or ABCD) compared to the starting material, whereas symmetric di-sulfonation may simplify the spectrum.
    
  • Quantitative NMR (qNMR): Use an internal standard (e.g., Maleic acid) in

    
     to quantify the molar ratio without relying on variable UV extinction coefficients.
    

Module 2: Analytical Resolution Strategies

User Issue: "I need a reliable HPLC method to separate mono- from di-sulfonated species for QC."

Strategy A: Ion-Pairing Chromatography (IPC)

Best for: Maximum resolution of isomers and difficult mixtures.

Mechanism: The ion-pairing agent (a lipophilic amine) forms a neutral, hydrophobic complex with the anionic sulfonate. This complex can then interact with the C18 stationary phase.

Protocol:

  • Column: C18 (End-capped),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Tetrabutylammonium bisulfate (TBAHS) in Water (pH adjusted to 6.0 with phosphate buffer).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 20 min.

Critical Insight:

  • Mono-sulfonated: Requires less organic modifier to elute than di-sulfonated in IPC mode? FALSE.

    • Correction: In IPC, the di-sulfonated species binds two TBA molecules, making the complex more hydrophobic than the mono-sulfonated complex (which binds one). Therefore, di-sulfonated species usually elute LATER than mono-sulfonated species in IPC.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: LC-MS compatibility and very polar di/tri-sulfonates.

Mechanism: Separation is based on partitioning into a water-enriched layer on the surface of a polar stationary phase.

Protocol:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide).[3]

  • Mobile Phase A: 95% ACN / 5% Water +

    
     Ammonium Acetate (pH 5.8).
    
  • Mobile Phase B: 50% ACN / 50% Water +

    
     Ammonium Acetate.
    
  • Gradient: 100% A to 50% A (increasing water content).

Critical Insight:

  • Elution Order: In HILIC, polarity drives retention. The di-sulfonated product (more polar) will elute LATER than the mono-sulfonated product. This orthogonal selectivity to standard RP is powerful for verifying purity.

Visualizing the Separation Logic

SeparationLogic start START: Mixture of Mono- and Di-Sulfonates scale What is the Scale? start->scale analytical Analytical / QC scale->analytical < 10 mg prep Preparative / Isolation scale->prep > 100 mg ms_req Is MS Detection Required? analytical->ms_req iex Method: Ion Exchange (SAX) Elute with NaCl Gradient prep->iex ipc Method: Ion-Pairing RP (TBAHS + C18) High Resolution, Non-Volatile ms_req->ipc No (UV only) hilic Method: HILIC (Ammonium Acetate) MS Compatible ms_req->hilic Yes desalt CRITICAL STEP: Desalting (Diafiltration or C18 Flash) iex->desalt

Caption: Decision tree for selecting the optimal chromatographic mode based on scale and detection requirements.

Module 3: Preparative Isolation & Purification

User Issue: "I separated them on an analytical column, but I can't scale up because the ion-pairing reagent contaminates my product."

The Solution: Ion Exchange Chromatography (IEX)

For preparative scales (>100 mg), avoid IPC reagents (like TBA) as they are incredibly difficult to remove from the final product. Use Strong Anion Exchange (SAX) resins.

Step-by-Step Isolation Protocol
  • Resin Selection: Use a quaternary amine functionalized resin (e.g., Amberlite IRA-400 or equivalent SAX resin).

  • Loading: Dissolve the mixture in water (pH 7). Load onto the column.[4] Both mono- and di-sulfonates will bind strongly.

  • Elution (Salt Gradient):

    • Wash with water to remove non-sulfonated impurities.

    • Step 1: Elute Mono-sulfonated product using

      
       NaCl. (The mono-anion is displaced by chloride ions at lower ionic strength).
      
    • Step 2: Elute Di-sulfonated product using

      
       to 
      
      
      
      NaCl.
  • Desalting (The "Hidden" Step):

    • The collected fractions now contain high concentrations of NaCl.

    • Method: Pass the fraction through a C18 Flash cartridge.

      • The sulfonate (organic) will bind to C18 if acidified (suppressing ionization is hard for sulfonates) or by using a volatile ion-pair like Ammonium Carbonate.

      • Alternatively, use Diafiltration (membrane filtration) for larger scales to wash out the salt.

Module 4: Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Broad / Tailing Peaks Secondary interactions with silanols on the silica surface.Increase buffer concentration (to 20-50 mM). Switch to an "End-capped" column.
Split Peaks Sample solvent is too strong (e.g., dissolving pure sulfonate in 100% DMSO/MeOH).Dissolve sample in the starting mobile phase (high water content).
Retention Time Drift Ion-Pairing reagent has not equilibrated.IPC columns require 20-50 column volumes to equilibrate. Dedicate a specific column to this method; do not wash it out.
No MS Signal Ion suppression from TBA/TEA or Sodium adducts.Switch to HILIC with Ammonium Acetate/Formate. If using IPC, use volatile amines like Triethylamine (TEA) + HFIP (Hexafluoroisopropanol).
Co-elution of Isomers Regio-isomers (e.g., ortho vs para) have identical charge/mass.Change the stationary phase selectivity. If using C18, switch to Phenyl-Hexyl (pi-pi interactions differ between isomers).

References

  • Separation of Sulfated Phenolic Substances. National Institutes of Health (PMC). Available at: [Link]

  • Analysis of sulfonated compounds by ion-exchange HPLC-MS. PubMed. Available at: [Link]

  • Utilizing Ion-Pairing Hydrophilic Interaction Chromatography. Analytical Chemistry (ACS). Available at: [Link]

  • Ion Pairing - Blessing or Curse? LCGC International. Available at: [Link]

  • Separation of isomeric naphthalenesulphonic acids. PubMed. Available at: [Link]

Sources

Validation & Comparative

FTIR characteristic peaks for sulfonamide and carboxylic acid groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Fingerprinting: Sulfonamide vs. Carboxylic Acid Groups Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Analysts

Executive Summary

In pharmaceutical development, distinguishing between sulfonamide (


) and carboxylic acid (

) moieties is a frequent analytical challenge. Both functional groups exhibit hydrogen bonding that significantly broadens spectral bands in the high-frequency region (

), leading to signal masking.

This guide provides a definitive technical comparison of the vibrational signatures of these two groups. It moves beyond basic peak listing to explain the causality of spectral overlaps and offers a self-validating workflow for positive identification. Furthermore, it compares the performance of FTIR against its primary alternative, Raman spectroscopy, to assist in method selection.[1]

Part 1: Mechanistic Foundations

To accurately interpret FTIR data, one must understand the vibrational mechanics driving the absorption.

The Carboxylic Acid "Envelope"

The carboxylic acid group is defined by its duality: a carbonyl dipole and a hydroxyl group. In the solid state, carboxylic acids predominantly exist as dimers formed by strong intermolecular hydrogen bonds.[2]

  • Mechanism: The

    
     stretching vibration is modulated by the hydrogen bond length, creating a distribution of energy states.
    
  • Spectral Consequence: This results in a massive, broad absorption feature (often called a "beard") spanning

    
    , which frequently obscures 
    
    
    
    stretching bands and, critically, sulfonamide
    
    
    bands.
The Sulfonamide "Eye"

The sulfonamide group relies on the sulfonyl (


) moiety. Unlike the carbonyl group, the sulfur atom is hypervalent.
  • Mechanism: The

    
     bonds vibrate in two distinct modes: Asymmetric  (out-of-phase) and Symmetric  (in-phase) stretching.
    
  • Spectral Consequence: These produce two sharp, intense bands in the fingerprint region (

    
     and 
    
    
    
    ), often resembling a pair of "eyes" in the spectrum. These are the most reliable diagnostic markers when the high-frequency region is compromised by acid overlap.

Part 2: Spectral Fingerprinting (Comparative Data)

The following table synthesizes characteristic peak data. Note the "Interference Risk" column, which highlights where confusion typically occurs.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeWavenumber (

)
Intensity/ShapeInterference Risk
Carboxylic Acid

Stretch

Broad, StrongHigh: Masks

,

stretches.

Stretch

Sharp, StrongLow: Distinctive to acids/esters.

Stretch

MediumMedium: Overlaps with

asym.

Bend (wag)

Broad, MediumMedium: Overlaps with

.
Sulfonamide

Stretch

Sharp (if free)High: Often buried by Acid

.

Asymmetric

Sharp, StrongLow: Primary diagnostic marker.

Symmetric

Sharp, StrongLow: Secondary diagnostic marker.

Stretch

Weak/MediumMedium: Hard to identify in mixtures.

Part 3: Validated Experimental Protocols

Protocol A: Sample Preparation (The "Dry" Requirement)

Why this matters: Both functional groups are sensitive to moisture. Water absorbs strongly at


 and 

, potentially mimicking

stretch or shifting Carbonyl bands.
  • Desiccation: Dry sample in a vacuum desiccator over

    
     for at least 4 hours prior to analysis.
    
  • Technique Selection:

    • Use ATR (Attenuated Total Reflectance) for rapid QC of pure powders. Use a Diamond or ZnSe crystal.[3]

    • Use KBr Pellet for trace analysis or if resolution of the

      
       "beard" fine structure is required. Warning: KBr is hygroscopic; grind quickly under an IR lamp.
      
Protocol B: The "Subtraction" Workflow

If analyzing a drug salt (e.g., Sulfamethoxazole Sodium) vs. the free acid, the spectra will shift dramatically.

  • Scan 1: Analyze the sample "as is."

  • Scan 2: If

    
     is suspected, expose the sample to 
    
    
    
    vapor (for KBr pellets).
    • Result: The

      
       band (
      
      
      
      ) will disappear and be replaced by Carboxylate (
      
      
      ) bands at
      
      
      and
      
      
      .
    • Sulfonamide Check: The

      
       bands (
      
      
      
      ) will remain largely unchanged, confirming their identity.
Visualizing the Identification Logic

SpectralLogic start Unknown Spectrum check1700 Check 1760-1690 cm⁻¹ (Strong Sharp Peak?) start->check1700 acid_confirmed Carboxylic Acid Likely (C=O Present) check1700->acid_confirmed Yes no_acid No Carboxylic Acid (Check Amides/Esters) check1700->no_acid No checkSO2 Check 1370-1330 cm⁻¹ AND 1180-1150 cm⁻¹ sulf_confirmed Sulfonamide Confirmed (SO₂ Doublet Present) checkSO2->sulf_confirmed Doublet Found check_OH Check 3300-2500 cm⁻¹ checkSO2->check_OH Doublet Absent acid_confirmed->checkSO2 masking WARNING: Broad OH may mask NH bands acid_confirmed->masking no_acid->checkSO2 sulf_confirmed->masking

Figure 1: Decision tree for distinguishing Sulfonamide and Carboxylic Acid moieties based on spectral hierarchy.

Part 4: Performance Comparison (FTIR vs. Alternatives)

While FTIR is the standard for functional group ID, it has limitations.[1][4] The following comparison evaluates FTIR against Raman Spectroscopy , the most relevant alternative for these specific functional groups.

Table 2: Technique Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy Winner for this Topic
Water Interference High: Water absorbs at 3400/1640, interfering with

and

.
Low: Water is a weak Raman scatterer.[5] Ideal for aqueous solutions.Raman (for wet samples)
Polar Groups (

,

)
Excellent: Strong dipole changes lead to intense peaks.Weak: These groups scatter weakly.FTIR (for Acids)
Symmetric Bonds (

,

)
Good:

is visible but symmetric stretch is weaker than asymmetric.
Excellent: Symmetric vibrations are Raman active and very intense.Raman (for Sulfonamides)
Sample Prep Moderate: Requires contact (ATR) or pelleting (KBr).None: Non-contact, can shoot through glass vials.Raman
Experimental Workflow: Choosing the Right Tool

MethodSelection input Sample Type aqueous Aqueous Solution or Wet Paste input->aqueous solid Dry Powder or Crystal input->solid raman USE RAMAN (Avoids water signal) aqueous->raman ftir_atr USE FTIR (ATR) (Best for C=O detection) solid->ftir_atr Standard QC ftir_kbr USE FTIR (KBr) (Trace analysis only) solid->ftir_kbr Low Concentration

Figure 2: Workflow for selecting the optimal spectroscopic technique based on sample state.

References

  • Specac. (2025).[6] Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes. [Link]

  • NIST. (2023). Sulfamethoxazole IR Spectrum.[7] NIST Chemistry WebBook, SRD 69. [Link]

  • University of Colorado Boulder. (2024). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry and Biochemistry. [Link]

  • AZoM. (2012).[4] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.[4][8][Link]

Sources

Mass spectrometry fragmentation pattern of aminobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Aminobenzenesulfonamides (sulfonamides) remain a cornerstone in veterinary and human medicine, yet their amphoteric nature presents unique challenges in residue analysis and metabolite identification. This guide objectively compares the standard Electrospray Ionization (ESI) workflow against Atmospheric Pressure Chemical Ionization (APCI) alternatives. It provides a definitive, mechanistic breakdown of fragmentation pathways—specifically the diagnostic cleavage of the S-N bond—to enable precise structural elucidation and impurity profiling.

Mechanistic Foundations: The Fragmentation Cascade

To accurately identify sulfonamides, one must understand the causality behind their dissociation. The core structure consists of an aniline moiety connected to a sulfonamide group (


).
The Dominant Pathway: S-N Bond Cleavage

In positive ion mode (


), the protonation site is kinetically favored at the aniline nitrogen or the heterocyclic nitrogen of the R-group. However, upon Collision-Induced Dissociation (CID), the energy is directed toward the weakest link: the sulfonamide S-N bond.
  • Precursor Ion (

    
    ):  The intact protonated molecule.
    
  • Primary Fragment (

    
     156):  Heterolytic cleavage yields the sulfanilic acid cation (
    
    
    
    ). This is the universal diagnostic ion for this class.
  • Secondary Fragments:

    • 
       92 (Aniline Cation):  Formed by the extrusion of neutral 
      
      
      
      from the
      
      
      156 ion.
    • 
       108 (Rearrangement):  A distinct rearrangement where oxygen migration occurs prior to sulfur loss, yielding a phenoxy-like cation (
      
      
      
      ).
Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation validated in Q-TOF and Triple Quadrupole studies.

SulfonamideFragmentation Precursor Precursor [M+H]+ Protonated Sulfonamide TS Transition State S-N Bond Weakening Precursor->TS CID Energy Ion156 m/z 156 Sulfanilic Acid Cation (H2N-C6H4-SO2+) TS->Ion156 Heterolytic Cleavage NeutralR Neutral Loss (R-NH2) TS->NeutralR Ion92 m/z 92 Aniline Cation (H2N-C6H4+) Ion156->Ion92 -64 Da (SO2) Ion108 m/z 108 Rearrangement Product (H2N-C6H4-O+) Ion156->Ion108 O-Rearrangement -SO NeutralSO2 Loss of SO2

Figure 1: Mechanistic fragmentation pathway of N-substituted aminobenzenesulfonamides in Positive ESI mode.

Comparative Analysis: ESI vs. APCI

While ESI is the industry default, it is not always the optimal choice for every matrix. This section compares the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for sulfonamide analysis.

Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Polarity Suitability Excellent for ionic/highly polar species.[1]Better for moderately polar/neutral species.ESI wins for broad metabolite coverage.
Matrix Tolerance Low. Susceptible to ion suppression from phospholipids/salts in plasma or urine.High. Gas-phase ionization reduces suppression effects.APCI is superior for dirty matrices (e.g., honey, tissue) without extensive cleanup.
Thermal Stability High. "Soft" ionization prevents in-source degradation.Moderate. Heat required for vaporization can degrade thermally labile N4-metabolites.ESI is safer for unstable metabolites (e.g., N4-glucuronides).
Sensitivity (LOD) 0.01 – 0.1 µg/kg (highly dependent on matrix).0.05 – 0.2 µg/kg (more consistent across matrices).ESI has higher absolute sensitivity in clean solvents; APCI offers better reproducibility in complex samples.
Experimental Insight

In comparative studies (e.g., analysis of sulfamethoxazole in wastewater), ESI typically yields 2-5x higher signal intensity than APCI for the parent compound in pure solvent. However, in complex matrices like honey or wastewater effluent, APCI frequently outperforms ESI in signal-to-noise (S/N) ratio because it effectively ignores the background chemical noise that suppresses the ESI signal [1, 6].

Recommendation:

  • Use ESI for high-throughput screening of clean extracts (SPE-cleaned) and metabolite identification.

  • Use APCI for quantification in difficult matrices (e.g., egg, liver) if internal standards do not fully correct for matrix effects.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility by utilizing the diagnostic ions identified in Section 1 as quality control checkpoints.

A. Sample Preparation (Modified QuEChERS)
  • Extraction: Weigh 1.0 g sample. Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid. Vortex 1 min.

  • Salting Out: Add 4g MgSO4 + 1g NaCl. Centrifuge at 4000 rpm for 5 min.

  • Cleanup: Transfer supernatant to dSPE tube (C18 + PSA). PSA removes organic acids but can retain sulfonamides if pH is too high; ensure extract remains acidic/neutral.

B. LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Thermo Hypersil Gold), 100mm x 2.1mm, 1.9 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol often provides better peak shape for sulfonamides than ACN due to solubility interactions.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
C. Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: Positive ESI (

    
    ).
    
  • Source Voltage: 3500 - 4000 V.

  • Gas Temp: 350°C (Ensure complete desolvation to prevent adducts).

  • Collision Energy (CE) Ramping:

    • Low CE (10-15 eV): Preserves

      
       and generates 
      
      
      
      156.
    • High CE (25-35 eV): Forces generation of

      
       92 and 108 for confirmation.
      
Diagnostic Data: Identification Table

Use this table to validate the identity of unknown sulfonamide peaks.

AnalytePrecursor (

)
Quantifier Ion (

)
Qualifier Ion (

)
Structural Inference
Sulfanilamide 17315692Loss of

(R-group is H).
Sulfamethoxazole 25415692, 108Isoxazole ring loss (

99 neutral loss).
Sulfadiazine 25115692Pyrimidine ring cleavage.
Sulfathiazole 25615692Thiazole ring cleavage.
Common Impurity --156--Presence of 156 without parent suggests in-source fragmentation.

Data Interpretation Rule: If


 156 is present but 

92 is absent at high collision energy, the analyte may be a sulfonamide derivative where the aniline nitrogen is substituted (blocking the standard rearrangement), or the collision energy is insufficient.
References
  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Kokotou, M. G. (2020).[3] Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Current Pharmaceutical Analysis. Link

  • Liu, H., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement.[4] RSC Advances. Link

  • Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. Link

  • PerkinElmer. (2018). A Comparison Between ESI and APCI Ionisation Modes. Technical Note. Link

  • U.S. Geological Survey. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. USGS Scientific Investigations Report. Link

Sources

A Comparative Guide to the Antibacterial Potency of Ortho- vs. Para-Aminobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the antibacterial space, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the antibacterial potency of two positional isomers of aminobenzenesulfonamide: the ortho- (2-aminobenzenesulfonamide) and para- (4-aminobenzenesulfonamide) isomers. We will delve into the mechanistic underpinnings of their differing activities, supported by established structure-activity relationship (SAR) principles and quantitative experimental data.

The Sulfonamide Mechanism of Action: A Tale of Molecular Mimicry

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS).[1][2] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a vital precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1]

The natural substrate for DHPS is para-aminobenzoic acid (PABA). Sulfonamides, due to their structural similarity to PABA, can bind to the active site of DHPS, preventing the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folic acid pathway halts bacterial growth and replication.[1][3]

Sulfonamide Mechanism of Action cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Reaction Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Bacterial Growth\n& Replication Bacterial Growth & Replication DNA_RNA->Bacterial Growth\n& Replication Sulfonamide Sulfonamide (e.g., para-Aminobenzenesulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.

Structure-Activity Relationship (SAR): The Criticality of the Para-Position

The antibacterial efficacy of sulfonamides is intrinsically linked to their molecular geometry. The foundational principles of sulfonamide SAR dictate that:

  • An unsubstituted amino group at the N4 (para) position is essential for activity. This amino group must be a primary amine.[4][5]

  • The amino and sulfonyl groups must be in the para position relative to each other on the benzene ring. Moving the amino group to the ortho- or meta-position results in a loss of antibacterial activity.[4]

  • The sulfur atom must be directly attached to the benzene ring.[4]

The para-amino group is crucial because it allows the sulfonamide molecule to effectively mimic PABA and bind to the active site of DHPS. The spatial arrangement of the amino and sulfonyl groups in the para-isomer aligns with the binding requirements of the enzyme's active site. In contrast, the ortho-isomer, with the amino and sulfonyl groups adjacent to each other, possesses a different three-dimensional structure that does not fit into the DHPS active site. This steric hindrance prevents competitive inhibition, rendering the ortho-isomer inactive as an antibacterial agent.

Experimental Comparison of Antibacterial Potency

The most common method for quantifying the antibacterial potency of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]

Quantitative Data: MIC Values

The following table summarizes the reported MIC values for para-aminobenzenesulfonamide (sulfanilamide) against common Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
para-AminobenzenesulfonamideStaphylococcus aureus ATCC 2592378[7]
para-AminobenzenesulfonamideEscherichia coli ATCC 25922625[7]
ortho-AminobenzenesulfonamideStaphylococcus aureusInactive
ortho-AminobenzenesulfonamideEscherichia coliInactive

As predicted by the principles of SAR, ortho-aminobenzenesulfonamide is consistently reported as being devoid of significant antibacterial activity.[4] While specific MIC values for the ortho-isomer are not typically published due to its inactivity, it is understood that they would be exceedingly high, well beyond any therapeutically relevant concentration.

Experimental Protocols for Assessing Antibacterial Potency

To ensure the trustworthiness and reproducibility of antibacterial potency data, standardized protocols must be followed. Below are detailed methodologies for two of the most widely accepted assays: the Broth Microdilution Method for MIC determination and the Kirby-Bauer Disk Diffusion Susceptibility Test.

Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits bacterial growth in a liquid medium.[6]

MIC Protocol Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare serial two-fold dilutions of test compound in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (0.5 McFarland standard). B->C D Incubate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity (bacterial growth). D->E F The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare a stock solution of each aminobenzenesulfonamide isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a cation-adjusted Mueller-Hinton Broth (MHB). This will create a range of concentrations to test.

  • Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, with the exception of a sterility control well (containing only broth). Also include a growth control well (containing broth and bacteria but no compound).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Kirby-Bauer Workflow cluster_plate_prep Plate Preparation cluster_disk_app Disk Application & Incubation cluster_measurement Measurement A Prepare a standardized bacterial inoculum (0.5 McFarland). B Create a bacterial lawn on a Mueller-Hinton agar plate. A->B C Place compound-impregnated disks on the agar surface. B->C D Incubate at 37°C for 18-24 hours. C->D E Measure the diameter of the zone of inhibition (in mm). D->E

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

  • Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of each aminobenzenesulfonamide isomer onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound. For ortho-aminobenzenesulfonamide, no significant zone of inhibition would be expected.

Conclusion

The comparison between ortho- and para-aminobenzenesulfonamides provides a classic and clear illustration of the principles of structure-activity relationships in drug discovery. The antibacterial potency of sulfonamides is critically dependent on the para-position of the amino group, which allows the molecule to act as a competitive inhibitor of dihydropteroate synthase. The ortho-isomer, due to its different spatial configuration, is unable to effectively bind to the enzyme's active site and is therefore devoid of antibacterial activity. This fundamental difference is consistently supported by decades of research and is quantifiable through standard in vitro assays such as MIC determination. For researchers in the field, this isomeric comparison underscores the importance of precise molecular architecture in the design of effective antimicrobial agents.

References

  • Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. (2024). MDPI. Available at: [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Available at: [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. (2023). RSC Publishing. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). In-vitro, In-vivo, In-silico Journal. Available at: [Link]

  • Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. (1982). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2026). ResearchGate. Available at: [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2025). ResearchGate. Available at: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). Cases Journal. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. (n.d.). ResearchGate. Available at: [Link]

  • Structure similarity of sulfanilamide and p-aminobenzoic acid. (n.d.). ResearchGate. Available at: [Link]

  • Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm. (2023). MDPI. Available at: [Link]

  • Minimum inhibitory concentrations of antibiotics for Escherichia coli ATCC 25922 and antibiotic-induced mutants. (n.d.). ResearchGate. Available at: [Link]

  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.). ResearchGate. Available at: [Link]

  • Staphylococcus aureus. (2025). Johns Hopkins ABX Guide. Available at: [Link]

  • The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. (2024). Frontiers in Microbiology. Available at: [Link]

  • Determination of MIC of Different Antibiotics against Intermediate Isolates of S. aureus at a Tertiary Care Hospital by E-test Method. (2023). Journal of Current and Advance Medical Research. Available at: [Link]

  • Percentage (%) of S.aureus resistance/sensibility against tested compounds 1a-d. (n.d.). ResearchGate. Available at: [Link]

  • STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: II. THE POSSIBLE RELATION OF DRUG ACTIVITY TO SUBSTANCES OTHER THANp-AMINOBENZOIC ACID. (1942). The Journal of Experimental Medicine. Available at: [Link]

  • Minimum Inhibitory Concentrations of Standard and Novel Antimicrobials for Isolates from Bacterial Keratitis. (2010). Investigative Ophthalmology & Visual Science. Available at: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Available at: [Link]

  • STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. (1942). The Journal of Experimental Medicine. Available at: [Link]

  • Antibacterial activity of 0-amino-N-hydroxybenzenesulfonamides. (1972). Journal of Medicinal Chemistry. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing Breakpoint tables for interpretation of MICs and zone diameters. (2022). European Medicines Agency. Available at: [Link]

  • Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015. (2019). Infection and Drug Resistance. Available at: [Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (n.d.). Idexx. Available at: [Link]

  • Susceptibility testing: accurate and reproducible minimum inhibitory concentration (MIC) and non-inhibitory concentration (NIC) values. (2000). Journal of Applied Microbiology. Available at: [Link]

  • Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. (n.d.). Archivos de la Sociedad Española de Oftalmología (English Edition). Available at: [Link]

  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. (n.d.). ACS Infectious Diseases. Available at: [Link]

  • Engineering the specificity of antibacterial fluoroquinolones: benzenesulfonamide modifications at C-7 of ciprofloxacin change its primary target in Streptococcus pneumoniae from topoisomerase IV to gyrase. (2000). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Phytochemical screening, antiobesity, antidiabetic and antimicrobial assessments of Orobanche aegyptiaca from Palestine. (n.d.). BMC Complementary Medicine and Therapies. Available at: [Link]

  • Phytochemical screening and antibacterial activity of Skimmia anquetilia N.P. Taylor and Airy Shaw: A first study from Kashmir Himalaya. (2022). Frontiers in Pharmacology. Available at: [Link]

  • ANTIMICROBIAL ACTIVITY OF SOME TRADITIONALLY USED MEDICINAL PLANTS. (n.d.). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • The Antibacterial Properties of Plant-Derived Natural Colorants: A Review. (2025). MDPI. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.